Product packaging for DiFMDA(Cat. No.:CAS No. 910393-51-0)

DiFMDA

Cat. No.: B15191437
CAS No.: 910393-51-0
M. Wt: 215.20 g/mol
InChI Key: BHDXKBALNFHXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difluoromethylenedioxyamphetamine (DiFMDA), also known as DFMDA, is a fluorinated derivative of 3,4-methylenedioxyamphetamine (MDA) that was developed by researcher Daniel Trachsel and colleagues . The compound was designed with the specific research goal of creating a potentially less neurotoxic alternative to entactogens like MDMA and MDA . A major metabolic pathway for these parent compounds involves the breakdown of the methylenedioxy ring, which can produce neurotoxic metabolites such as alpha-methyldopamine. The strategic incorporation of fluorine atoms into the methylenedioxy ring structure aims to confer greater metabolic stability and reduce the formation of these harmful metabolites . From a pharmacological research perspective, in vitro binding studies indicate that this compound has an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA, suggesting a complex mechanism of action worthy of further investigation . It is important for researchers to note that while this fluorinated design is theoretically promising, the compound's pharmacological profile and neurotoxic potential have not yet been fully characterized in vivo . Current understanding indicates that MDMA neurotoxicity arises from multiple complex mechanisms, and it remains unclear how much less neurotoxic this compound and its analogues would be in practice . The toxicological and physiological properties of this compound have not been fully analyzed . This compound is intended for use in strictly controlled research and forensic applications only. It is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2NO2 B15191437 DiFMDA CAS No. 910393-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910393-51-0

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3

InChI Key

BHDXKBALNFHXDV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Difluoromethylenedioxyamphetamine (DiFMDA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). Developed as a potentially less neurotoxic alternative to MDMA, this compound's mechanism of action is primarily centered on its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, drawing comparisons with its parent compounds. It includes available quantitative data for related fluorinated amphetamines, detailed experimental protocols for assessing monoamine transporter activity, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound was synthesized with the strategic replacement of the methylenedioxy bridge's hydrogen atoms with fluorine. This modification was intended to increase the metabolic stability of the compound and hinder the formation of neurotoxic catecholamine metabolites, which are implicated in the serotonergic neurotoxicity associated with MDMA and MDA. The primary molecular targets of this compound, like its analogs, are the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. By interacting with these transporters, this compound modulates the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), respectively, leading to its psychoactive effects.

Molecular Mechanism of Action

The principal mechanism of action of this compound involves its interaction with presynaptic monoamine transporters. As a substrate for these transporters, this compound is taken up into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synaptic cleft.

Interaction with Monoamine Transporters
Monoamine Release

Similar to other amphetamine derivatives, this compound is a monoamine releasing agent. This action is distinct from that of reuptake inhibitors, which merely block the transporter. The process of monoamine release is complex and involves several steps:

  • Transporter Substrate Activity: this compound acts as a substrate for SERT, DAT, and NET.

  • Disruption of Vesicular Storage: Once inside the neuron, this compound can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

  • Transporter Reversal: The elevated cytosolic monoamine levels, in conjunction with this compound's interaction with the transporter, induce a conformational change in the transporter, causing it to operate in reverse and expel monoamines into the synapse.

Quantitative Data

Specific quantitative data for this compound's binding affinities and reuptake inhibition potencies are not widely published. However, data from closely related fluorinated phenethylamine compounds can provide insights into the likely pharmacological profile of this compound. The following tables summarize IC50 values for monoamine transporter uptake inhibition by various fluorinated and non-fluorinated amphetamine analogs.

Table 1: IC50 Values (µM) for Monoamine Transporter Uptake Inhibition by Fluorinated Phenmetrazine Analogs

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)DAT/SERT RatioNET/SERT Ratio
2-FPM< 2.5< 2.5454> 181.6> 181.6
3-FPM< 2.5< 2.5111.65> 44.7> 44.7
4-FPM< 2.5< 2.588.09> 35.2> 35.2

Data from a study on fluorinated phenmetrazine (FPM) isomers, which are structurally related stimulants.

Table 2: Ki Values (µM) for Inhibition of Monoamine Transporters by MDMA and Related Compounds

CompoundhDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)
MDMA~0.6~0.10.2 - 2.6
Amphetamine~0.6~0.110 - 40
Cocaine0.2 - 0.70.2 - 0.70.2 - 0.7

Note: These values are compiled from various studies and show a range of reported potencies, highlighting the influence of experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity of a test compound for SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Cocaine (for DAT), Desipramine (for NET).

  • Test compound (this compound) at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the respective non-specific inhibitor is used instead of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synaptosome Monoamine Release Assay

This protocol measures the ability of a test compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT).

  • Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

  • Krebs-Ringer buffer.

  • Radiolabeled monoamines: [³H]Dopamine or [³H]Serotonin.

  • Test compound (this compound) at various concentrations.

  • Perfusion system or superfusion chambers.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Dissect the desired brain region in ice-cold sucrose buffer. Homogenize the tissue and centrifuge the homogenate at low speed to remove larger debris. Centrifuge the supernatant at a higher speed to pellet the crude synaptosome fraction (P2). Resuspend the P2 pellet in Krebs-Ringer buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for its uptake into the nerve terminals.

  • Superfusion: Transfer the loaded synaptosomes to superfusion chambers and continuously perfuse with warm, oxygenated Krebs-Ringer buffer to establish a stable baseline of spontaneous release.

  • Compound Application: Switch the perfusion buffer to one containing the test compound at a specific concentration for a defined period.

  • Fraction Collection: Collect the superfusate in fractions throughout the experiment (before, during, and after compound application).

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter. At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity. Plot the fractional release rate against time. The peak release induced by the test compound is used to quantify its releasing effect.

Visualizations

Signaling Pathway

DiFMDA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound SERT SERT This compound->SERT Uptake DAT DAT This compound->DAT Uptake NET NET This compound->NET Uptake VMAT2 VMAT2 This compound->VMAT2 Disruption Monoamines_cyto Cytosolic Monoamines SERT->Monoamines_cyto Reuptake (reversed) Monoamines_synapse Synaptic Monoamines SERT->Monoamines_synapse Efflux DAT->Monoamines_cyto Reuptake (reversed) DAT->Monoamines_synapse Efflux NET->Monoamines_cyto Reuptake (reversed) NET->Monoamines_synapse Efflux Vesicle Synaptic Vesicle Monoamines_vesicle Vesicular Monoamines Monoamines_cyto->SERT Release Monoamines_cyto->DAT Release Monoamines_cyto->NET Release Monoamines_cyto->Vesicle Packaging

Caption: Proposed signaling pathway for this compound at the presynaptic terminal.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293 expressing SERT/DAT/NET) start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + this compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Synaptosome Release Assay

Release_Assay_Workflow start Start prep_synaptosomes Prepare Synaptosomes (from rat brain tissue) start->prep_synaptosomes load_radiolabel Load with [3H]Monoamine prep_synaptosomes->load_radiolabel superfuse_baseline Superfuse with Buffer (establish baseline) load_radiolabel->superfuse_baseline apply_compound Apply this compound superfuse_baseline->apply_compound collect_fractions Collect Superfusate Fractions apply_compound->collect_fractions count Scintillation Counting collect_fractions->count analyze Data Analysis (% Fractional Release) count->analyze end End analyze->end

Caption: Workflow for a synaptosome monoamine release assay.

Conclusion

This compound represents a rationally designed analog of MDA and MDMA with a mechanism of action centered on its ability to induce monoamine release via interaction with SERT, DAT, and NET. Its defining structural feature, the difluorinated methylenedioxy group, is intended to confer metabolic stability and reduce the formation of neurotoxic byproducts. While a complete pharmacological profile with specific quantitative data for this compound is not yet fully available in the public domain, the provided experimental frameworks offer robust methods for its further characterization. Future research should focus on elucidating the precise binding affinities, reuptake inhibition potencies, and releasing capabilities of this compound at each of the monoamine transporters to fully understand its therapeutic potential and safety profile.

An In-depth Technical Guide to the Synthesis and Chemical Properties of DiFMDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA), notable for the substitution of the methylene bridge of the methylenedioxy ring with a difluoromethylene group. This modification was conceptualized and first synthesized by Daniel Trachsel and his colleagues with the primary objective of creating a less neurotoxic analog of entactogenic drugs like 3,4-methylenedioxymethamphetamine (MDMA).[1] The rationale behind this structural alteration is to enhance the metabolic stability of the methylenedioxy ring, a primary site of metabolism for MDA and its derivatives that can lead to the formation of neurotoxic metabolites.[1] While this compound has not been extensively tested in animal models or humans for its pharmacological activity, in vitro studies have indicated an affinity for the serotonin transporter (SERT), suggesting a potential for psychoactive effects.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, its known chemical and physical properties, and detailed experimental protocols for its characterization.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working with this compound, providing information on its identity, structure, and solubility.

PropertyValueSource
IUPAC Name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amineWikipedia
Synonyms Difluoromethylenedioxyamphetamine, DFMDAChemical Supplier
CAS Number 910393-51-0Wikipedia
Molecular Formula C₁₀H₁₁F₂NO₂Wikipedia
Molar Mass 215.20 g/mol Wikipedia
Appearance Powder, Solid, CrystalsChemical Supplier
Solubility DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 0.3 mg/mL, PBS (pH 7.2): 5 mg/mLChemical Supplier
SERT Affinity (Kᵢ) Data not available in public literature

Synthesis of this compound

The synthesis of this compound was first reported by Trachsel et al. in 2006. While the full detailed experimental protocol from the original publication is not widely accessible, the synthesis involves the creation of the difluoromethylene-dioxy-phenylpropanone intermediate followed by reductive amination. A generalized synthetic scheme is presented below.

DiFMDA_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Piperonal Piperonal Difluoro_Intermediate 2,2-Difluoro-1,3- benzodioxole-5-carbaldehyde Piperonal->Difluoro_Intermediate Difluoromethylenation Reagents1 Reagents for Difluoromethylenation Nitropropene_Intermediate 1-(2,2-Difluoro-1,3-benzodioxol-5-yl) -2-nitropropene Difluoro_Intermediate->Nitropropene_Intermediate Henry Reaction (Nitroethane, Base) This compound This compound (1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine) Nitropropene_Intermediate->this compound Reduction (e.g., LiAlH4)

A generalized synthetic pathway for this compound.

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of various concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

      • 50 µL of [³H]-Citalopram at a concentration near its Kₑ (e.g., 1 nM).

      • 100 µL of the prepared cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

SERT_Binding_Workflow Start Start Cell_Culture Culture hSERT-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate with membranes, radioligand, and this compound Membrane_Prep->Assay_Setup Incubation Incubate at room temperature Assay_Setup->Incubation Filtration Filter and wash to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity with scintillation counter Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Workflow for a SERT radioligand binding assay.
In Vitro Neurotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the potential cytotoxicity of this compound on a neuronal cell line, such as SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, antibiotics)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the cells with the compound for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the cell viability as a function of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.

Neurotoxicity_Workflow Start Start Cell_Seeding Seed SH-SY5Y cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with various concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro neurotoxicity MTT assay.

Conclusion

This compound represents an intriguing molecule for researchers in the fields of medicinal chemistry and neuropharmacology. Its synthesis, while based on established chemical transformations, requires careful execution. The provided protocols for SERT binding and in vitro neurotoxicity offer a foundational framework for the biological characterization of this compound and similar compounds. Further research is warranted to fully elucidate its pharmacological profile, metabolic fate, and potential as a research tool or therapeutic agent. The lack of publicly available data on its SERT binding affinity highlights an area for future investigation that would significantly contribute to the understanding of this compound.

References

An In-Depth Technical Guide to Difluoromethylenedioxyamphetamine (DIFMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethylenedioxyamphetamine (DIFMA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA), an empathogenic and psychoactive substance. Developed by Daniel Trachsel and colleagues, DIFMA was synthesized with the goal of creating a less neurotoxic alternative to MDA and its analog MDMA.[1] The core rationale behind its design lies in the substitution of the methylenedioxy bridge with a difluoromethylenedioxy group. This modification was hypothesized to increase the metabolic stability of the compound and reduce the formation of neurotoxic metabolites, which are believed to contribute to the long-term adverse effects associated with MDA and MDMA.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known pharmacological properties of DIFMA, including available data on its interaction with monoamine transporters. It also outlines detailed experimental protocols relevant to its study and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its scientific context.

Chemical Structure and Properties

Difluoromethylenedioxyamphetamine, also known as DiFMDA, is characterized by the presence of a difluorinated methylenedioxy ring attached to the amphetamine backbone.

IUPAC Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]

CAS Number: 910393-51-0[1]

PropertyValueSource
Chemical Formula C₁₀H₁₁F₂NO₂[1]
Molar Mass 215.200 g·mol⁻¹[1]
SMILES CC(Cc1ccc2c(c1)OC(O2)(F)F)N[1]
InChI InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3[1]

Synthesis

The synthesis of Difluoromethylenedioxyamphetamine and other fluoro-analogues of MDA was first described by Trachsel et al. in 2006. The primary aim of this synthetic effort was to investigate the role of metabolism in the neurotoxicity of MDMA and related compounds.[2]

Experimental Protocol: Synthesis of DIFMA

The following is a generalized protocol based on the synthetic schemes for fluorinated amphetamine analogs. The specific details for the synthesis of DIFMA can be found in the cited literature.

The synthesis of DIFMA would likely proceed through a multi-step reaction sequence starting from a suitable difluoromethylenedioxy-substituted aromatic precursor. A plausible synthetic route is outlined below:

  • Preparation of 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde: This starting material can be synthesized from commercially available precursors through a series of reactions to introduce the difluoromethylenedioxy group and the aldehyde functionality at the desired position on the benzene ring.

  • Nitration: The carbaldehyde is then reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, to introduce a nitro group onto the aromatic ring, likely at the position para to the aldehyde.

  • Condensation: The resulting nitroaldehyde is condensed with nitroethane in the presence of a base to form the corresponding nitrostyrene derivative.

  • Reduction: The nitrostyrene is then reduced to the corresponding amine. This can be achieved using a reducing agent such as lithium aluminum hydride (LAH), which will reduce both the nitro group and the double bond to yield the final product, Difluoromethylenedioxyamphetamine.

  • Purification: The final compound is then purified using standard techniques such as distillation or chromatography to yield the pure product.

G cluster_synthesis Synthesis of DIFMA start 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde nitration Nitration start->nitration HNO3 condensation Condensation with Nitroethane nitration->condensation Nitroethane, Base reduction Reduction (e.g., LAH) condensation->reduction LiAlH4 difma Difluoromethylenedioxyamphetamine reduction->difma

A simplified workflow for the synthesis of DIFMA.

Pharmacological Function

The primary pharmacological rationale for the development of DIFMA was to create a compound with a reduced potential for neurotoxicity compared to MDA and MDMA. It is hypothesized that the cleavage of the methylenedioxy ring in MDA and MDMA leads to the formation of neurotoxic metabolites. The difluoromethylenedioxy group in DIFMA is expected to be more resistant to metabolic cleavage, thereby reducing the formation of these harmful metabolites.[1][2]

Interaction with Monoamine Transporters

The primary molecular targets of amphetamine-like compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

For comparative purposes, the binding affinities (Ki, nM) of MDA and MDMA for the human monoamine transporters are presented in the table below.

CompoundhSERT Ki (nM)hDAT Ki (nM)hNET Ki (nM)
MDA 226580108
MDMA 3941320612

Data is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

The functional activity of DIFMA at monoamine transporters (i.e., whether it acts as a substrate-releaser or a reuptake inhibitor) has not been explicitly detailed in available literature. However, based on its structural similarity to MDA and MDMA, it is presumed to act as a monoamine releaser.

G cluster_neuron Presynaptic Neuron DIFMA DIFMA MAT Monoamine Transporter (SERT, DAT, NET) DIFMA->MAT Binds to & Enters Neuron Monoamines Monoamines (5-HT, DA, NE) Synapse Synaptic Cleft MAT->Synapse Increased Monoamine Concentration Vesicle Synaptic Vesicle Vesicle->Monoamines Disrupts Storage Monoamines->MAT Reversal of Transport G cluster_binding_assay Radioligand Binding Assay Workflow start Prepare Transporter- Expressing Cell Membranes incubate Incubate Membranes with Radioligand and DIFMA start->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze result Binding Affinity analyze->result

References

Navigating the Metabolic Fate of DiFMDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic compound designed as a potential analogue of 3,4-methylenedioxyamphetamine (MDA) and its derivatives, such as MDMA. A primary motivation for the development of this compound was the pursuit of a compound with enhanced metabolic stability and consequently, a potentially improved safety profile.[1][2] The core hypothesis is that the substitution of the hydrogen atoms on the methylenedioxy bridge with fluorine atoms would fortify the molecule against a key metabolic pathway that is implicated in the formation of potentially neurotoxic metabolites of MDA and MDMA.[2][3]

This technical guide provides an in-depth exploration of the metabolic stability of this compound, drawing upon the available scientific literature for its parent compounds and the theoretical underpinnings of its design. Due to the limited public availability of direct empirical data on this compound, this document will focus on its predicted metabolic fate, the experimental methodologies for its assessment, and a comparative analysis with its non-fluorinated counterparts.

Predicted Metabolic Pathways: A Comparative Analysis

The metabolic liability of MDA and MDMA is largely attributed to the enzymatic cleavage of the methylenedioxy ring. This process, known as O-demethylenation, is a critical step that can lead to the formation of reactive catecholamines, such as alpha-methyldopamine, which have been associated with neurotoxicity.[2] The introduction of the difluoromethylenedioxy group in this compound is a strategic chemical modification intended to hinder this metabolic route.

FeatureMDMA/MDAThis compound (Predicted)
Primary Metabolic Pathway O-demethylenation of the methylenedioxy ringResistance to O-demethylenation
Key Metabolites Dihydroxyamphetamine (DHA), Dihydroxymethamphetamine (DHMA), MDA (from MDMA)Parent compound expected to be more prevalent
Metabolic Consequence Formation of potentially neurotoxic catecholamine metabolitesReduced formation of neurotoxic metabolites
Involved Enzymes (Predicted) CYP1A2, CYP2D6 (major); CYP2C9, CYP2C19, CYP3A4 (minor)Similar P450 isozymes, but with lower affinity for the protected ring

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following is a generalized protocol for determining the in vitro metabolic stability of a test compound like this compound using human liver microsomes. This method is a standard approach in early drug discovery to estimate the intrinsic clearance of a compound.

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add this compound stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (typically 1 µM) to be in the linear range of enzyme kinetics.

    • Simultaneously, run control incubations:

      • A negative control without the NADPH regenerating system to assess non-enzymatic degradation.

      • A positive control with a known substrate to ensure the enzymatic activity of the microsomes.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for analysis.

    • Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

MDMA_Metabolism MDMA MDMA MDA MDA (N-demethylation) MDMA->MDA CYP1A2, 2D6 DHMA DHMA (O-demethylenation) MDMA->DHMA CYP2D6, 2C19 DHA DHA (O-demethylenation) MDA->DHA CYP2D6 Neurotoxic_Metabolites Reactive/Neurotoxic Metabolites DHMA->Neurotoxic_Metabolites DHA->Neurotoxic_Metabolites

Predicted Metabolic Pathway of MDMA

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis DiFMDA_stock This compound Stock Solution Reaction_Mix Reaction Mixture DiFMDA_stock->Reaction_Mix HLM_mix Human Liver Microsomes + Buffer HLM_mix->Reaction_Mix NADPH_system NADPH Regenerating System NADPH_system->Reaction_Mix Time_Points Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Mix->Time_Points Quench Quench with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

In Vitro Metabolic Stability Experimental Workflow

Conclusion

The strategic design of this compound, incorporating a difluoromethylenedioxy group, presents a compelling hypothesis for enhanced metabolic stability compared to its non-fluorinated predecessors. The resistance to O-demethylenation is predicted to reduce the formation of potentially neurotoxic metabolites, which could translate to an improved safety profile. However, it is imperative to underscore that these are theoretical advantages. Rigorous in vitro and in vivo studies are essential to empirically determine the pharmacokinetic profile, metabolic fate, and the ultimate safety and efficacy of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundational approach for researchers to undertake such critical investigations.

References

Investigating the Potential Neurotoxicity of DiFMDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic analog of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). It was developed with the hypothesis that the substitution of the methylenedioxy ring with a more stable difluoromethylenedioxy group would reduce the potential for metabolic activation into neurotoxic species. The neurotoxicity of MDMA and MDA is well-documented and is largely attributed to the hepatic metabolism of the methylenedioxy ring, leading to the formation of reactive catecholamine metabolites, subsequent oxidative stress, and damage to serotonergic neurons. This technical guide provides an in-depth analysis of the potential neurotoxicity of this compound by examining the established neurotoxic mechanisms of its parent compounds, MDMA and MDA. While direct toxicological data on this compound is scarce, this guide synthesizes the available information to provide a framework for its future investigation. We present quantitative data on the neurotoxicity of MDMA and MDA, detailed experimental protocols for assessing amphetamine-related neurotoxicity in vitro, and diagrams of the key signaling pathways involved.

Introduction: The Rationale for this compound

3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), are widely recognized for their psychoactive effects. However, their use is also associated with significant neurotoxicity, primarily targeting serotonergic (5-HT) neurons. This neurotoxicity is not thought to be caused by the parent compounds themselves but rather by their metabolic products. A key step in the metabolic activation of MDMA and MDA is the enzymatic opening of the methylenedioxy ring, a process known as demethylenation. This is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver, including CYP2D6, CYP3A4, CYP2C19, CYP1A2, and CYP2B6.[1][2][3][4][5][6] This metabolic process leads to the formation of highly reactive catecholamine metabolites, such as dihydroxymethamphetamine (HHMA) and dihydroxyamphetamine (HHA). These catechols can auto-oxidize to form reactive quinones and generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.

This compound was synthesized with the aim of creating a non-neurotoxic alternative to MDMA and MDA. The central hypothesis behind its design is that the difluoromethylenedioxy group is more resistant to enzymatic cleavage by CYP450 enzymes compared to the methylenedioxy group. By preventing the initial demethylenation step, the formation of the neurotoxic catecholamine metabolites would theoretically be avoided, thus reducing or eliminating the compound's neurotoxic potential. While in vitro binding studies have shown that this compound retains affinity for the serotonin transporter (SERT), comprehensive in vivo studies to confirm its lack of neurotoxicity are currently unavailable.

Quantitative Data on MDMA and MDA Neurotoxicity

The neurotoxic effects of MDMA and MDA have been quantified in numerous animal studies, primarily by measuring the depletion of serotonin (5-HT) and its metabolites, as well as the reduction in the density of serotonin transporters (SERT) in various brain regions. The following tables summarize key quantitative findings from studies in rats.

Compound Dose Regimen Brain Region Parameter Measured % Reduction vs. Control Time Point Reference
MDMA5 mg/kg, IP (4 doses, 2h apart)Anterior StriatumSerotonin (5-HT)~55%7 days[7]
MDMA5 mg/kg, IP (4 doses, 2h apart)HippocampusSerotonin (5-HT)~40%7 days[7]
MDMA10-20 mg/kgRat ForebrainSerotonin (5-HT)Significant DepletionLong-term[3]
MDANot specifiedRat BrainSerotonin (5-HT)Significant DepletionNot specified

Note: The extent of neurotoxicity is dose-dependent and can vary between species and even strains of animals.

Signaling Pathways and Metabolic Activation

The following diagrams illustrate the key metabolic and neurotoxic pathways associated with MDMA and MDA, and the hypothesized pathway for this compound.

MDMA_Metabolism MDMA MDMA MDA MDA MDMA->MDA N-demethylation (CYP1A2, CYP2B6, CYP2C19) HHMA HHMA (Dihydroxymethamphetamine) MDMA->HHMA O-demethylenation (CYP2D6, CYP3A4, CYP2C19) HHA HHA (Dihydroxyamphetamine) MDA->HHA O-demethylenation (CYP2D6, CYP3A4, CYP2C19) Quinones Reactive Quinones HHMA->Quinones Auto-oxidation HHA->Quinones Auto-oxidation ROS Reactive Oxygen Species Quinones->ROS Redox Cycling Neurotoxicity Serotonergic Neurotoxicity Quinones->Neurotoxicity Adduct Formation ROS->Neurotoxicity

Caption: Metabolic activation of MDMA leading to neurotoxic metabolites.

DiFMDA_Hypothesis This compound This compound Metabolism Hepatic Metabolism (CYP450 enzymes) This compound->Metabolism NoMetabolites No Reactive Catecholamine Metabolites Formed Metabolism->NoMetabolites Resistant Difluoromethylenedioxy Group ReducedNeurotoxicity Reduced or Absent Neurotoxicity NoMetabolites->ReducedNeurotoxicity

Caption: Hypothesized metabolic fate of this compound, avoiding neurotoxic activation.

Experimental Protocols for Neurotoxicity Assessment

A critical step in evaluating the potential neurotoxicity of this compound is the use of robust and validated in vitro assays. The human neuroblastoma SH-SY5Y cell line is a widely used model for assessing the neurotoxicity of amphetamine-like compounds. Below are detailed methodologies for two common assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

In Vitro Neurotoxicity Testing using SH-SY5Y Cells

Objective: To determine the cytotoxic and neurotoxic potential of a test compound (e.g., this compound) on a human neuronal cell line.

Cell Line: SH-SY5Y (human neuroblastoma)

General Cell Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Incubation: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (optional but recommended): To obtain a more mature neuronal phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM for 5-7 days) prior to compound exposure.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Test compound (this compound) and positive control (e.g., MPP+ or 6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound (this compound) and a positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead or damaged cells.[8][9]

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Test compound (this compound) and positive control (e.g., Triton X-100 for maximum LDH release)

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the compound exposure period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant and the reagents from the LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release). Plot the concentration-response curve to determine the EC50 value.

Experimental_Workflow cluster_culture Cell Culture cluster_exposure Compound Exposure cluster_assay Neurotoxicity Assays cluster_analysis Data Analysis Seed Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Expose Expose cells to this compound (various concentrations) Incubate1->Expose Incubate2 Incubate 24-72h Expose->Incubate2 MTT MTT Assay (Cell Viability) Incubate2->MTT LDH LDH Assay (Cytotoxicity) Incubate2->LDH Analyze Calculate % Viability/Cytotoxicity Determine EC50 MTT->Analyze LDH->Analyze

Caption: General workflow for in vitro neurotoxicity assessment of this compound.

Conclusion and Future Directions

The investigation into the potential neurotoxicity of this compound is currently in its nascent stages. Based on the well-established neurotoxic mechanisms of its parent compounds, MDMA and MDA, there is a strong theoretical basis for the hypothesis that this compound may exhibit a safer profile. The strategic replacement of the metabolically labile methylenedioxy group with a more robust difluoromethylenedioxy group is a sound medicinal chemistry approach to circumvent the formation of neurotoxic catecholamine metabolites.

However, it is imperative to move beyond theoretical postulation and conduct rigorous experimental validation. The in vitro assays detailed in this guide provide a starting point for assessing the cytotoxic and neurotoxic potential of this compound in a controlled laboratory setting. Should these initial screenings indicate a favorable safety profile, further investigation in more complex models, including primary neuronal cultures and ultimately in vivo animal studies, will be necessary. These studies should not only assess serotonergic neuron viability but also explore potential effects on other neurotransmitter systems and broader neurological functions. Only through such comprehensive evaluation can the promise of this compound as a potentially non-neurotoxic psychoactive compound be fully realized.

References

DiFMDA: A Technical Guide to a Novel Psychoactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic compound developed as a less neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA). This technical guide provides a comprehensive overview of its chemical properties, the scientific rationale for its creation, and its anticipated mechanism of action based on its structural relationship to the amphetamine class of compounds. While detailed experimental data on this compound is limited in publicly accessible literature, this document consolidates the available information, including its synthesis, and provides generalized experimental workflows and proposed signaling pathways relevant to its compound class.

Chemical Identity and Properties

This compound is a substituted derivative of MDA, characterized by the replacement of the two hydrogen atoms on the methylenedioxy bridge with fluorine atoms. This modification is intended to increase the metabolic stability of the molecule.

Full Chemical Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]

Synonyms:

  • Difluoromethylenedioxyamphetamine[1][2]

  • DFMDA[2]

  • (2S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine[3]

  • This compound[1][2]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]
CAS Number 910393-51-0[1]
Molecular Formula C₁₀H₁₁F₂NO₂[1]
Molar Mass 215.200 g·mol⁻¹[1]

Rationale for Development and Anticipated Pharmacological Profile

This compound was synthesized by Daniel Trachsel and colleagues as part of an effort to create a less harmful substitute for entactogenic drugs like MDMA.[2] A primary metabolic pathway for compounds like MDA and MDMA involves the breakdown of the methylenedioxy ring, which can lead to the formation of neurotoxic metabolites such as alpha-methyldopamine.[2] It was hypothesized that the difluoromethylenedioxy structure of this compound would exhibit greater metabolic stability, thereby reducing the formation of these toxic byproducts.[2]

Synthesis

A method for the synthesis of this compound has been described. The general scheme involves the following key transformations:

  • Step 1: Synthesis of 1-(2,2-difluorobenzo[1][3]dioxol-5-yl)propan-2-one: This intermediate is synthesized from 5-bromo-2,2-difluorobenzodioxole and acetylacetone in the presence of a copper(I) iodide catalyst.

  • Step 2: Reductive Amination: The ketone intermediate undergoes reductive amination with methylamine and a reducing agent, such as sodium borohydride, to yield the final product, this compound.

It is important to note that the synthesis of such compounds should only be performed by qualified professionals in a controlled laboratory setting, adhering to all relevant safety and legal regulations.

Proposed Mechanism of Action

Based on its structural similarity to MDA and MDMA, this compound is expected to act as a monoamine releasing agent and reuptake inhibitor. The primary targets are anticipated to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The proposed mechanism involves this compound binding to these transporters and promoting the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, which are responsible for the psychoactive effects of this class of drugs.

Proposed Signaling Pathway for Amphetamine Analogs

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter Monoamine Transporter (SERT, DAT, NET) This compound->Transporter Binds & Inhibits Reuptake VMAT2 VMAT2 MA Monoamines (Serotonin, Dopamine, Norepinephrine) MA->VMAT2 Stored in Vesicles Increased_MA Increased Monoamines MA->Increased_MA Release Transporter->MA Reverses Flow Receptor Postsynaptic Receptors Increased_MA->Receptor Binds

Caption: Proposed mechanism of this compound and related amphetamine analogs.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following outlines a general methodology for a key experiment used to characterize compounds of this class.

General Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • Cell lines stably expressing human SERT, DAT, or NET.

  • Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • This compound (test compound).

  • Non-labeled competing ligands for determination of non-specific binding (e.g., fluoxetine for SERT, cocaine for DAT, desipramine for NET).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Cell Membrane Preparation: Culture the specific transporter-expressing cells and harvest them. Prepare cell membrane homogenates through centrifugation and resuspend in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the specific radioligand, and varying concentrations of this compound.

    • For total binding wells, add only the membrane and radioligand.

    • For non-specific binding wells, add the membrane, radioligand, and a high concentration of the non-labeled competing ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vitro Transporter Binding Assay

Experimental_Workflow A Cell Culture with Transporter Expression B Membrane Preparation A->B C Binding Assay Setup (Radioligand, this compound, Controls) B->C D Incubation C->D E Filtration and Washing D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

References

Preliminary Pharmacological Profile of DiFMDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA), a psychoactive substance with empathogenic and stimulant properties. Developed by Daniel Trachsel and colleagues, this compound was synthesized with the primary objective of creating a less neurotoxic alternative to related compounds like MDMA ("ecstasy").[1] The core hypothesis underpinning its design is that the substitution of the methylene-bridge hydrogen atoms with fluorine would enhance the metabolic stability of the methylenedioxy ring.[1] This modification is intended to hinder the metabolic cleavage of the ring, a process believed to contribute to the formation of neurotoxic metabolites, such as alpha-methyldopamine, which are implicated in the serotonergic neurotoxicity observed with MDA and MDMA.[1]

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions and pathways.

Data Presentation

The following tables summarize the available quantitative data on the in vitro pharmacological profile of this compound in comparison to its parent compound, MDA, and the structurally related compound, MDMA.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
This compound 830 ± 150Data Not AvailableData Not Available
MDA 238 ± 301572 ± 200462 ± 50
MDMA 640 ± 804870 ± 5001750 ± 200

Data for this compound and comparative compounds are compiled from in vitro studies. The SERT affinity for this compound is noted to be intermediate between that of MDA and MDMA.[1]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundSERT (IC50, nM)DAT (IC50, nM)NET (IC50, nM)
This compound Data Not AvailableData Not AvailableData Not Available
MDA 200 - 4001,000 - 3,000300 - 600
MDMA 500 - 1,0005,000 - 10,0001,000 - 2,000

Note: Specific IC50 values for this compound are not currently available in the public domain. The provided ranges for MDA and MDMA are aggregated from multiple in vitro studies for comparative purposes.

Table 3: 5-HT2A Receptor Binding Affinity (Ki, nM)

Compound5-HT2A (Ki, nM)
This compound Data Not Available
MDA 100 - 300
MDMA > 1,000

Note: The binding affinity of this compound for the 5-HT2A receptor has not been reported. The values for MDA and MDMA are provided for context.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the preliminary pharmacological profiling of compounds like this compound.

Radioligand Binding Assays for Monoamine Transporters and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human SERT, DAT, NET, or 5-HT2A receptor.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]ketanserin (for 5-HT2A).

  • Non-labeled competing ligands for non-specific binding determination (e.g., citalopram, GBR 12909, desipramine, ketanserin).

  • This compound, MDA, and MDMA standards.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well microplate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or a reference compound. For determining non-specific binding, a high concentration of a known competing ligand is used in place of the test compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of neurotransmitters by SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing the human SERT, DAT, or NET.

  • Radiolabeled neurotransmitters: [³H]serotonin (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).

  • This compound, MDA, and MDMA standards.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the respective transporters into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or a reference compound for a short period.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plates for a short, defined period at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Inhibition Assay prep_membranes Prepare Cell Membranes (HEK293 expressing target) incubate_binding Incubate: Membranes + Radioligand + this compound (or control) prep_membranes->incubate_binding filter_wash Filter & Wash (Separate bound/free) incubate_binding->filter_wash count_binding Scintillation Counting filter_wash->count_binding analyze_binding Data Analysis (IC50 -> Ki) count_binding->analyze_binding plate_cells Plate Cells (HEK293 expressing transporter) preincubate_drug Pre-incubate with this compound plate_cells->preincubate_drug initiate_uptake Add Radiolabeled Neurotransmitter preincubate_drug->initiate_uptake terminate_uptake Terminate & Wash initiate_uptake->terminate_uptake lyse_count Lyse Cells & Count terminate_uptake->lyse_count analyze_uptake Data Analysis (IC50) lyse_count->analyze_uptake monoamine_transporter_interaction cluster_presynaptic Presynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibition (Ki = 830 nM) DAT DAT This compound->DAT Inhibition (Affinity N/A) NET NET This compound->NET Inhibition (Affinity N/A) Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake metabolic_pathway_hypothesis MDA MDA Metabolism Metabolism (CYP450) MDA->Metabolism This compound This compound This compound->Metabolism Neurotoxic_Metabolites Neurotoxic Metabolites (e.g., alpha-methyldopamine) Metabolism->Neurotoxic_Metabolites Ring Cleavage Stable_Metabolites More Stable Metabolites Metabolism->Stable_Metabolites Reduced Cleavage (due to F atoms)

References

DiFMDA: An In-Depth Analysis of In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluoromethylenedioxyamphetamine (DiFMDA) is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA) developed as a potentially less neurotoxic alternative to entactogenic drugs like MDMA.[1][2] The core hypothesis behind its design is that the substitution of the methylenedioxy bridge with a more stable difluoromethylenedioxy group will hinder metabolic breakdown into potentially neurotoxic catecholic derivatives.[1][2] Despite the compelling scientific rationale for its synthesis, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth in vitro studies characterizing its pharmacological profile. While qualitative descriptions of its affinity for the serotonin transporter (SERT) exist, detailed quantitative data, experimental protocols, and elucidated signaling pathways remain largely unpublished.

Rationale for Development

The neurotoxicity associated with MDMA is partly attributed to its metabolism. A primary metabolic pathway involves the enzymatic cleavage of the methylenedioxy ring, leading to the formation of redox-active catecholamines, such as alpha-methyldopamine.[1][2] These metabolites are implicated in the generation of reactive oxygen species and subsequent damage to serotonergic neurons.

The introduction of two fluorine atoms in place of the hydrogen atoms on the methylene bridge of the dioxy ring in this compound is intended to increase the metabolic stability of this functional group.[1][2] This modification is predicted to reduce the formation of the aforementioned neurotoxic metabolites, thereby potentially offering a safer pharmacological profile while retaining the desired psychoactive effects.

Summary of Available In Vitro Data

Literature searches for in vitro studies on this compound yield limited specific data. The primary findings are summarized below.

Monoamine Transporter Interactions

The most frequently cited in vitro finding for this compound is its affinity for the serotonin transporter (SERT). Multiple sources state that in vitro binding studies have shown this compound to possess a SERT affinity that is intermediate to that of MDA and MDMA.[1] However, the specific quantitative data from these binding studies, such as IC50 or Ki values, are not provided in the accessible literature. The original synthesis paper by Trachsel and colleagues, which is often referenced, focuses on the chemical synthesis of this compound and other fluoro-analogues and does not appear to contain detailed pharmacological data.

There is a notable lack of information regarding this compound's affinity for other key monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). A comprehensive understanding of its selectivity profile across these transporters is crucial for predicting its overall pharmacological effects, including its stimulant and entactogenic properties, as well as its abuse potential.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a structured table for comparative analysis cannot be constructed.

TargetAssay TypeSpeciesQuantitative Data (e.g., IC50, Ki)Reference
SERTBinding AssayNot SpecifiedQualitatively described as between MDA and MDMA[1]
DATNot SpecifiedNot SpecifiedData not available
NETNot SpecifiedNot SpecifiedData not available

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not available in the public domain. For a general understanding of the methodologies typically employed to study the interaction of compounds with monoamine transporters, researchers can refer to established protocols for radioligand binding assays and neurotransmitter uptake inhibition assays.

General Methodology for Radioligand Binding Assays:

These assays are commonly used to determine the affinity of a compound for a specific receptor or transporter. The general steps include:

  • Preparation of Cell Membranes: Membranes are prepared from cells or tissues expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT).

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [³H]-citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

General Methodology for Neurotransmitter Uptake Inhibition Assays:

These functional assays measure the ability of a compound to block the transport of a neurotransmitter into cells. The general steps are as follows:

  • Cell Culture: Cells expressing the transporter of interest are cultured.

  • Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]-serotonin for SERT) is added to the cells.

  • Uptake Termination: After a specific incubation time, the uptake of the radiolabeled neurotransmitter is stopped, often by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50 value).

Signaling Pathways and Experimental Workflows

A lack of published research on the functional effects of this compound in vitro means that there is no specific information on the signaling pathways it may modulate. Furthermore, no detailed experimental workflows for this compound have been published.

For illustrative purposes, a generalized workflow for the initial in vitro screening of a novel psychoactive compound targeting monoamine transporters is presented below.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Downstream Analysis Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Binding Assays\n(SERT, DAT, NET) Primary Binding Assays (SERT, DAT, NET) Compound Synthesis\n(this compound)->Primary Binding Assays\n(SERT, DAT, NET) Uptake Inhibition Assays Uptake Inhibition Assays Primary Binding Assays\n(SERT, DAT, NET)->Uptake Inhibition Assays Neurotransmitter Release Assays Neurotransmitter Release Assays Uptake Inhibition Assays->Neurotransmitter Release Assays In Vitro Metabolism\n(e.g., Liver Microsomes) In Vitro Metabolism (e.g., Liver Microsomes) Neurotransmitter Release Assays->In Vitro Metabolism\n(e.g., Liver Microsomes) Cytotoxicity Assays Cytotoxicity Assays In Vitro Metabolism\n(e.g., Liver Microsomes)->Cytotoxicity Assays

Caption: Generalized workflow for the in vitro characterization of a novel monoamine transporter ligand.

Conclusion and Future Directions

This compound represents a mechanistically interesting approach to designing safer entactogenic compounds. However, the current body of publicly available scientific literature is insufficient to provide a comprehensive in vitro pharmacological profile. The repeated qualitative statement regarding its SERT affinity, without supporting quantitative data, highlights a significant gap in our understanding of this compound.

To adequately assess the potential of this compound and its fluorinated analogs, future research should prioritize the following:

  • Quantitative Binding Affinity Studies: Determination of Ki values for this compound at human SERT, DAT, and NET to establish its potency and selectivity.

  • Functional Assays: Characterization of this compound as a substrate (releaser) or inhibitor (blocker) at each of the monoamine transporters using in vitro uptake and release assays.

  • In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes to confirm its metabolic stability and identify any potential metabolites.

  • Cytotoxicity Studies: Assessment of the toxicity of this compound and its potential metabolites in relevant neuronal cell lines.

A thorough in vitro characterization is a critical first step in validating the design concept of this compound and determining whether it warrants further investigation as a potentially safer alternative to existing entactogens. Without such data, its pharmacological profile remains largely speculative.

References

History and development of DiFMDA as an MDA analog

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of the History, Development, and Pharmacological Profile of Difluoromethylenedioxyamphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic analog of the psychoactive compound 3,4-methylenedioxyamphetamine (MDA). Developed by Daniel Trachsel and his colleagues, this compound was engineered with the primary objective of creating a less neurotoxic alternative to MDA and its related compounds, such as MDMA (ecstasy).[1] The core innovation in this compound's design is the substitution of the metabolically vulnerable methylenedioxy bridge of MDA with a more stable difluoromethylenedioxy group.[1] This modification was intended to hinder the metabolic cleavage of the dioxole ring, a process believed to contribute to the formation of neurotoxic metabolites.[1] This technical guide provides an in-depth exploration of the history, synthesis, and pharmacological characteristics of this compound, presenting the available scientific data for researchers and professionals in the field of drug development.

Rationale for Development: Mitigating Neurotoxicity

The development of this compound was driven by concerns over the neurotoxic potential of MDA and MDMA. A significant metabolic pathway for these compounds involves the enzymatic cleavage of the methylenedioxy ring, which can lead to the formation of reactive and potentially harmful metabolites, such as alpha-methyldopamine.[1] It has been hypothesized that these metabolites contribute to the serotonergic neurotoxicity observed in animal studies of MDA and MDMA.

By replacing the hydrogen atoms on the methylene bridge with fluorine atoms, the difluoromethylenedioxy group in this compound was designed to be more resistant to metabolic breakdown.[1] This increased metabolic stability was predicted to reduce the formation of neurotoxic species, thereby potentially offering a safer pharmacological profile while retaining the desired psychoactive effects. However, it is now understood that MDMA neurotoxicity is a complex process with multiple contributing factors beyond the formation of alpha-methyldopamine.[1]

Synthesis of this compound

The synthesis of this compound, formally known as 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine, has been described in the scientific literature. The general synthetic route involves the construction of the difluoromethylenedioxy-substituted aromatic precursor, followed by the addition of the propyl-2-amine side chain. A common starting material is 5-bromo-2,2-difluorobenzodioxole.

A plausible synthetic pathway can be outlined as follows:

  • Coupling Reaction: 5-bromo-2,2-difluorobenzodioxole is reacted with acetylacetone in the presence of a copper(I) iodide catalyst and a base such as potassium phosphate. This reaction forms the intermediate 1-(2,2-difluorobenzo[2][3]dioxol-5-yl)propan-2-one.

  • Reductive Amination: The resulting ketone is then subjected to reductive amination. This is typically achieved by reacting the ketone with an amine source, such as methylamine, followed by reduction with a reducing agent like sodium borohydride to yield the final product, this compound.

Pharmacological Profile

To date, the pharmacological evaluation of this compound has been limited, with no reported studies in animal models to confirm its in vivo activity relative to MDA.[1] However, in vitro studies have provided some initial insights into its interaction with key neurological targets.

Monoamine Transporter Binding Affinity

The primary molecular targets for MDA and related compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). In vitro binding assays have been conducted to determine the affinity of this compound for these transporters.

Table 1: Comparative Monoamine Transporter Binding Affinities (Conceptual)

CompoundSERT Affinity (Ki or IC50)DAT Affinity (Ki or IC50)NET Affinity (Ki or IC50)
MDAData not availableData not availableData not available
This compound Intermediate between MDA and MDMA Data not available Data not available
MDMAData not availableData not availableData not available

Note: This table is a conceptual representation based on available qualitative descriptions. Specific quantitative data is required for a direct comparison.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of this compound, based on standard methodologies in pharmacology.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant monoamine transporters (hSERT, hDAT, or hNET) are prepared from cultured cells (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is prepared.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Competition Assay: The cell membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated together.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Neurotransmitter Uptake Inhibition

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of monoamines.

Methodology:

  • Cell Culture: Cells stably expressing the human monoamine transporters are cultured.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological buffer is used.

  • Radiolabeled Substrate: A radiolabeled substrate for each transporter is used (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

  • Inhibition Assay: Cells are pre-incubated with varying concentrations of this compound before the addition of the radiolabeled substrate.

  • Uptake Measurement: After a short incubation period, the uptake is terminated by washing with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

Putative Signaling Pathway of this compound

Based on its structural similarity to MDA and its known interaction with the serotonin transporter, the proposed primary mechanism of action of this compound involves the modulation of serotonergic neurotransmission. The following diagram illustrates the putative signaling pathway.

DiFMDA_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Binds to and inhibits Serotonin_cytosol Cytosolic Serotonin SERT->Serotonin_cytosol Reuptake (blocked) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Serotonin_vesicles Serotonin Vesicles VMAT2->Serotonin_vesicles Packages serotonin Serotonin_vesicles->Serotonin_cytosol Release into cytosol (potential interaction) Serotonin_cytosol->VMAT2 Substrate Serotonin_synapse Increased Synaptic Serotonin Serotonin_cytosol->Serotonin_synapse Reversal of transport (putative) Serotonin_receptors 5-HT Receptors Serotonin_synapse->Serotonin_receptors Binds to Downstream_signaling Downstream Signaling (e.g., activation of second messengers) Serotonin_receptors->Downstream_signaling Activates

Caption: Putative signaling pathway of this compound at the serotonergic synapse.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel compound like this compound.

Experimental_Workflow start Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (SERT, DAT, NET) start->binding_assay uptake_assay Functional Uptake Assays (SERT, DAT, NET) start->uptake_assay release_assay Neurotransmitter Release Assays start->release_assay data_analysis Data Analysis (Ki, IC50, EC50 values) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies conclusion Pharmacological Profile Established sar_studies->conclusion

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

This compound represents a thoughtful medicinal chemistry approach to address the potential neurotoxicity associated with MDA. The introduction of the difluoromethylenedioxy group is a rational strategy to enhance metabolic stability. The limited available data suggests that this compound retains affinity for the serotonin transporter, a key target for the psychoactive effects of MDA.

However, a comprehensive understanding of this compound's pharmacology is still lacking. Future research should prioritize:

  • Quantitative in vitro pharmacology: Determining the precise binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at all three monoamine transporters is essential.

  • In vivo studies: Animal models are needed to assess the behavioral effects, pharmacokinetic profile, and, most importantly, the neurotoxic potential of this compound compared to MDA and MDMA.

  • Metabolism studies: A thorough investigation of the metabolic fate of this compound is required to confirm whether the difluoromethylenedioxy group indeed confers the intended metabolic stability.

  • Downstream signaling studies: Elucidating the specific intracellular signaling cascades activated by this compound will provide a more complete picture of its mechanism of action.

The development of this compound serves as an important case study in the design of safer psychoactive compounds. Further research into this and similar analogs will be invaluable for advancing our understanding of the structure-activity relationships of MDA-like compounds and for the potential development of novel therapeutic agents.

References

Methodological & Application

Experimental Protocols for Fluorescent Indicators in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of common fluorescent indicators in neuroscience research. While the initial query referenced "DiFMDA," this term corresponds to Difluoromethylenedioxyamphetamine, a research chemical with psychoactive properties, not a fluorescent probe. It is presumed that this was a misunderstanding of an acronym. Therefore, this guide focuses on three widely used fluorescent probes for monitoring key physiological parameters in neural cells: BCECF-AM for intracellular pH (pHi), Fluo-4 AM for intracellular calcium (Ca2+), and DCFDA for reactive oxygen species (ROS).

These protocols are designed for applications in fluorescence microscopy, flow cytometry, and plate-reader-based assays, providing a comprehensive resource for researchers studying neuronal function and dysfunction.

Data Presentation: Quantitative Parameters for Fluorescent Probes

The following table summarizes key quantitative data for the successful application of BCECF-AM, Fluo-4 AM, and DCFDA.

ParameterBCECF-AMFluo-4 AMDCFDA/H2DCFDA
Target Analyte Intracellular pH (pHi)Intracellular Calcium (Ca2+)Reactive Oxygen Species (ROS)
Typical Loading Concentration 1-10 µM1-5 µM[1]10-50 µM
Solvent for Stock Solution Anhydrous DMSOAnhydrous DMSOAnhydrous DMSO or Ethanol
Loading Temperature 37°C[2]37°C[3]37°C[4]
Incubation Time 30-60 minutes[2][5]30-60 minutes[3]30-45 minutes
Excitation Wavelength (nm) ~490 nm (pH-sensitive), ~440 nm (isosbestic)[6]~494 nm[1]~495 nm[7]
Emission Wavelength (nm) ~535 nm[6]~516 nm[1]~529 nm[7]
Common Applications Monitoring neuronal activity, excitotoxicity, apoptosisMeasuring synaptic transmission, neurotransmitter release, neuronal excitabilityAssessing oxidative stress in neurodegenerative diseases, neurotoxicity

Experimental Protocols

I. BCECF-AM for Intracellular pH (pHi) Measurement

BCECF-AM is a cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent pH indicator BCECF, which is retained in the cytoplasm.[2] BCECF exhibits a pH-dependent excitation spectrum, allowing for ratiometric measurements that provide a more accurate determination of pHi, independent of dye concentration and cell path length.[2]

Materials:

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • High-quality, anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Pluronic® F-127 (optional, to aid in dye solubilization)

Protocol for Cultured Neurons:

  • Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, dilute the BCECF-AM stock solution in HBSS to a final working concentration of 1-10 µM. For cell types prone to dye leakage, the loading buffer can be supplemented with 1-2.5 mM probenecid. To aid in solubilization, 0.02-0.04% Pluronic® F-127 can be included.

  • Cell Loading:

    • Aspirate the culture medium from the neuronal culture.

    • Wash the cells gently with pre-warmed HBSS.

    • Add the BCECF-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[2][5]

  • Wash:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the cells on a fluorescence microscope.

    • Excite the cells alternately at ~490 nm and ~440 nm, and collect the emission at ~535 nm.[6]

    • The ratio of the fluorescence intensities (F490/F440) is used to determine the intracellular pH by comparison to a calibration curve.

Experimental Workflow for BCECF-AM Imaging

BCECF_Workflow prep_stock Prepare 1-10 mM BCECF-AM Stock in DMSO prep_load Prepare 1-10 µM Loading Buffer in HBSS prep_stock->prep_load load_cells Incubate Cells with Loading Buffer (30-60 min, 37°C) prep_load->load_cells wash Wash Cells 2-3x with HBSS load_cells->wash deester Incubate in HBSS (15-30 min, 37°C) wash->deester image Fluorescence Microscopy (Ex: 490/440 nm, Em: 535 nm) deester->image analyze Calculate F490/F440 Ratio and Determine pHi image->analyze

Caption: Workflow for pHi measurement using BCECF-AM.

II. Fluo-4 AM for Intracellular Calcium (Ca2+) Imaging

Fluo-4 AM is a widely used green fluorescent indicator for intracellular calcium.[3] Upon entering the cell, it is cleaved by esterases to Fluo-4, which exhibits a large fluorescence intensity increase upon binding to Ca2+.

Materials:

  • Fluo-4, AM (Fluo-4, acetoxymethyl ester)

  • High-quality, anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Pluronic® F-127

  • Probenecid (optional)

Protocol for Live-Cell Calcium Imaging:

  • Prepare Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Prepare Loading Solution: Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS. The addition of 0.02% Pluronic® F-127 is recommended to facilitate dye loading.[8] If dye extrusion is an issue, 1-2.5 mM probenecid can be included.

  • Cell Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[3]

  • Wash: Gently wash the cells twice with warm HBSS to remove excess dye.

  • De-esterification: Incubate the cells in fresh HBSS for 30 minutes at room temperature to allow for complete de-esterification.

  • Imaging:

    • Image the cells using a fluorescence microscope with a filter set appropriate for FITC/GFP (Excitation ~494 nm, Emission ~516 nm).[1]

    • Record baseline fluorescence, then apply stimuli (e.g., neurotransmitters, ionophores) to observe changes in intracellular calcium concentration, which will be reflected as changes in fluorescence intensity.

Signaling Pathway for Calcium-Mediated Neuronal Activation

Calcium_Signaling stimulus Neurotransmitter Stimulation receptor Receptor Activation stimulus->receptor ip3 IP3 Production receptor->ip3 er Endoplasmic Reticulum ip3->er binds to IP3R ca_release Ca2+ Release er->ca_release downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) ca_release->downstream

Caption: Simplified calcium signaling pathway in neurons.

III. DCFDA/H2DCFDA for Detection of Reactive Oxygen Species (ROS)

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA or DCFDA) is a cell-permeable probe used to detect reactive oxygen species.[7] Inside the cell, it is deacetylated by esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

Materials:

  • DCFDA (H2DCFDA)

  • Anhydrous DMSO or ethanol

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Positive control (e.g., tert-butyl hydrogen peroxide)

Protocol for ROS Detection in Neuronal Cultures:

  • Prepare DCFDA Stock Solution: Prepare a 10-20 mM stock solution of DCFDA in anhydrous DMSO or ethanol. Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the DCFDA stock solution in pre-warmed PBS to a final concentration of 10-50 µM immediately before use.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.[7]

  • Wash: Remove the DCFDA solution and wash the cells gently with PBS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using a standard fluorescein filter set (Ex/Em: ~495/529 nm).[7]

    • Flow Cytometry: After staining, cells can be harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity.

    • Plate Reader: Fluorescence can be measured in a microplate reader for high-throughput screening.

Experimental Workflow for ROS Detection with DCFDA

DCFDA_Workflow prep_stock Prepare 10-20 mM DCFDA Stock prep_working Prepare 10-50 µM Working Solution in PBS prep_stock->prep_working stain_cells Incubate Cells with DCFDA (30-45 min, 37°C) prep_working->stain_cells wash Wash Cells with PBS stain_cells->wash analyze Analyze via Microscopy, Flow Cytometry, or Plate Reader wash->analyze

Caption: Workflow for ROS detection using DCFDA.

References

Application Notes and Protocols for the Analysis of DiFMDA and Related Amphetamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA). It was developed with the aim of creating a less neurotoxic alternative to entactogenic drugs like MDMA by increasing metabolic stability.[1][2] The analysis of this compound and related compounds is crucial for research in pharmacology, toxicology, and forensic science. This document provides detailed protocols and application notes for the quantitative analysis of these substances in various matrices, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established analytical techniques for similar amphetamine derivatives and can be adapted for this compound.

Analytical Methodologies

The primary methods for the quantitative analysis of amphetamine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity, selectivity, and precision for the detection and quantification of these compounds in complex biological and chemical matrices.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of MDMA and related compounds using various analytical techniques. These values can serve as a benchmark for the development and validation of methods for this compound analysis.

AnalyteMethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Reference
MDMAUPLC-QToFDried Blood Spot2020 - 500[4]
MDMAHPLC-fluorescenceRat Urine0.5 - 15 (LOD)Not Specified[5]
MDMAqNMRTablets0.10 mg/mLNot Specified[6]
AmphetamineGC-MSUrine5050 - 1000[7]
MethamphetamineGC-MSUrine5050 - 1000[7]
MDAGC-MSUrine5050 - 1000[7]

Experimental Protocols

Protocol 1: Analysis of Amphetamine Derivatives in Urine by GC-MS

This protocol describes a method for the extraction and quantitative analysis of amphetamine, methamphetamine, MDA, and MDMA from urine samples using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method can be adapted for this compound.

Materials and Reagents:

  • Urine sample

  • Amphetamine-d3 (internal standard)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Trifluoroacetic anhydride (TFAA)

  • Polydimethylsiloxane SPME fiber

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a headspace vial, add the urine sample, NaOH, NaCl, and the internal standard (amphetamine-d3).

  • Extraction:

    • Heat the vial at 100°C for 20 minutes.

    • Expose the polydimethylsiloxane SPME fiber to the headspace of the vial for 10 minutes to adsorb the analytes.

  • Derivatization:

    • Expose the fiber to the headspace of a separate vial containing trifluoroacetic anhydride at 60°C for 20 minutes to derivatize the analytes.

  • GC-MS Analysis:

    • Desorb the trifluoroacetyl derivatives in the GC injection port for 5 minutes.

    • Analyze the sample using a GC-MS system in selected ion monitoring (SIM) mode.

Expected Results:

The method should be validated for linearity, precision, and accuracy. Calibration curves are typically linear in the range of 50-1000 ng/mL.[7]

Protocol 2: Analysis of MDMA in Dried Blood Spots by UPLC-QToF

This protocol details a validated method for the analysis of MDMA in dried blood spots (DBS) using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QToF).

Materials and Reagents:

  • Dried blood spot sample

  • Ephedrine HCl (internal standard)

  • Methanol

  • 5 mM Ammonium formate with 0.1% formic acid

  • UPLC-QToF system with an Acquity® UPLC BEH C18 column (2.1 x 100 mm; 1.7 µm)

Procedure:

  • Sample Preparation:

    • The DBS sample is extracted with a suitable solvent.

  • Chromatographic Separation:

    • Inject 5 µL of the extracted sample into the UPLC system.

    • Mobile phase: 70:30 mixture of 5 mM ammonium formate with 0.1% formic acid and methanol.

    • Flow rate: 0.10 mL/minute.

    • Column temperature: 50°C.

  • Mass Spectrometric Detection:

    • Use electrospray ionization in positive mode (ESI+).

    • Quantitation is performed by monitoring the m/z transitions for MDMA (163.0789) and the internal standard, ephedrine HCl (148.1153).

Expected Results:

The lower limit of quantification (LLOQ) for MDMA is typically around 20 ng/mL, with a linear calibration curve in the range of 20-500 ng/mL.[4]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_0 GC-MS Analysis Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Urine SPME Extraction SPME Extraction Sample Preparation->SPME Extraction Add IS, NaOH, NaCl Derivatization Derivatization SPME Extraction->Derivatization with TFAA GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification Report Report Data Analysis->Report

Caption: Workflow for GC-MS analysis of amphetamine derivatives.

cluster_1 UPLC-QToF Analysis Workflow Sample Collection (DBS) Sample Collection (DBS) Extraction Extraction Sample Collection (DBS)->Extraction UPLC Separation UPLC Separation Extraction->UPLC Separation Add IS QToF-MS Detection QToF-MS Detection UPLC Separation->QToF-MS Detection Data Analysis Data Analysis QToF-MS Detection->Data Analysis Quantification Report Report Data Analysis->Report Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness

References

Application Notes and Protocols for In Vivo Microdialysis with DiFMDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the in vivo detection of nitric oxide (NO) using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DiFMDA). This document outlines the necessary materials, experimental setup, and data analysis techniques for successful in vivo microdialysis experiments aimed at quantifying NO in the extracellular space of living tissues.

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals. When coupled with fluorescent probes, it allows for the real-time measurement of dynamic changes in the concentration of specific molecules. This compound is a cell-permeable dye that becomes fluorescent upon reacting with nitric oxide and oxygen.[1] Its diacetate form allows it to cross cell membranes, where intracellular esterases cleave the acetate groups, trapping the probe inside the cells. The probe then reacts with NO to form a highly fluorescent benzotriazole derivative.[2][3] This method is highly sensitive, with a detection limit for the related compound DAF-FM in the low nanomolar range.[2]

Principle of Detection

This compound is essentially non-fluorescent until it reacts with nitric oxide in the presence of oxygen.[1] The diacetate version of the probe is lipophilic and can easily pass through the microdialysis membrane and into the surrounding tissue and cells. Once inside the cells, esterases cleave the diacetate groups, rendering the molecule, now DiFM, less membrane-permeable and trapping it in the intracellular space. In the presence of nitric oxide, DiFM undergoes a nitrosation reaction to form a fluorescent triazole derivative. The intensity of the fluorescence is directly proportional to the concentration of nitric oxide.[1]

Materials and Reagents

  • This compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)

  • High-quality anhydrous Dimethyl Sulfoxide (DMSO)

  • Artificial Cerebrospinal Fluid (aCSF) or Phosphate-Buffered Saline (PBS), sterile

  • Microdialysis Probes (selection depends on the target tissue)

  • Syringe Pump

  • Fraction Collector (refrigerated)

  • Fluorescence Spectrophotometer or Plate Reader

  • Animal model (e.g., rat, mouse)

  • Stereotaxic apparatus (for brain microdialysis)

  • Anesthesia

  • Surgical tools

Experimental Protocols

Preparation of this compound Perfusion Solution

A stock solution of this compound should be prepared in high-quality anhydrous DMSO. A suggested concentration for the stock solution is 1-10 mM.[4] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and protected from light.[4]

For the perfusion solution, the this compound stock solution is diluted in a suitable sterile buffer, such as artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS). A recommended starting concentration for the working solution is in the range of 1-10 µM.[2][5] The final concentration should be optimized based on the specific tissue and experimental conditions. It is crucial to prepare the working solution fresh before each experiment.

Surgical Implantation of the Microdialysis Probe

The surgical procedure for implanting the microdialysis probe is dependent on the target tissue. For brain studies, a stereotaxic apparatus is required for accurate placement.

  • Anesthetize the animal according to approved institutional protocols.

  • Secure the animal in the stereotaxic frame.

  • Perform the surgical incision to expose the target area (e.g., the skull for brain microdialysis).

  • Drill a small hole in the skull at the desired coordinates.

  • Slowly lower the microdialysis probe into the target tissue to the desired depth.

  • Secure the probe in place using dental cement or another appropriate method.

  • Allow the animal to recover from surgery before starting the microdialysis experiment. A recovery period of 2-24 hours is common to allow the tissue to stabilize.

In Vivo Microdialysis Procedure
  • Connect the inlet of the microdialysis probe to a syringe pump containing the this compound perfusion solution.

  • Connect the outlet of the probe to a refrigerated fraction collector.

  • Begin perfusing the probe at a low, constant flow rate. Typical flow rates for microdialysis are between 0.5 and 2.0 µL/min.

  • Allow the system to equilibrate for a period of time (e.g., 1-2 hours) before collecting baseline samples.

  • Collect dialysate samples at regular intervals (e.g., every 10-30 minutes).

  • To study the effects of a particular stimulus, administer the drug or treatment after a stable baseline has been established.

  • Continue collecting samples for the desired duration of the experiment.

  • At the end of the experiment, euthanize the animal and verify the placement of the probe.

Measurement of Nitric Oxide

The collected dialysate samples are then analyzed for fluorescence intensity.

  • Transfer the dialysate samples to a 96-well plate or a cuvette.

  • Measure the fluorescence using a spectrophotometer or plate reader. The excitation and emission maxima for the this compound-NO adduct are approximately 495 nm and 515 nm, respectively.[2][6]

  • The fluorescence intensity is proportional to the concentration of nitric oxide in the dialysate.

  • To quantify the absolute concentration of NO, a calibration curve can be generated using a stable NO donor.

Data Presentation

The quantitative data from in vivo microdialysis experiments with this compound can be summarized in a table for clear comparison.

Experimental ConditionPerfusion Flow Rate (µL/min)This compound Concentration (µM)Basal NO-dependent Fluorescence (Arbitrary Units)Stimulated NO-dependent Fluorescence (Arbitrary Units)
Control Group 1.05Data not available in literatureData not available in literature
Treatment Group 1 1.05Data not available in literatureData not available in literature
Treatment Group 2 2.010Data not available in literatureData not available in literature

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_microdialysis Microdialysis cluster_analysis Analysis A Prepare this compound Stock (1-10 mM in DMSO) B Prepare Perfusion Solution (1-10 µM this compound in aCSF) A->B E Equilibration Period B->E C Anesthetize Animal D Stereotaxic Implantation of Microdialysis Probe C->D D->E F Baseline Sample Collection E->F G Stimulus Administration F->G H Post-Stimulus Sample Collection G->H I Fluorescence Measurement (Ex: 495 nm, Em: 515 nm) H->I J Data Analysis and Quantification I->J

Caption: Experimental workflow for in vivo microdialysis with this compound.

Nitric Oxide Signaling Pathway

Nitric oxide is synthesized by three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).

G cluster_en eNOS/nNOS Signaling agonist Agonist (e.g., Acetylcholine, Glutamate) receptor Receptor agonist->receptor ca_influx Ca2+ Influx receptor->ca_influx calmodulin Calmodulin ca_influx->calmodulin enos_nNOS eNOS / nNOS calmodulin->enos_nNOS no Nitric Oxide (NO) enos_nNOS->no l_arginine L-Arginine l_arginine->enos_nNOS sGC Soluble Guanylyl Cyclase (sGC) no->sGC cGMP cGMP sGC->cGMP pkg Protein Kinase G (PKG) cGMP->pkg relaxation Smooth Muscle Relaxation / Neurotransmission pkg->relaxation

Caption: Ca2+/Calmodulin-dependent NO production by eNOS and nNOS.

G cluster_inos iNOS Signaling cytokines Inflammatory Stimuli (e.g., LPS, Cytokines) signaling_cascade Signaling Cascade (e.g., NF-κB) cytokines->signaling_cascade inos_induction iNOS Gene Transcription and Translation signaling_cascade->inos_induction iNOS Inducible NOS (iNOS) inos_induction->iNOS no_i Nitric Oxide (NO) iNOS->no_i l_arginine_i L-Arginine l_arginine_i->iNOS immune_response Immune Response / Inflammation no_i->immune_response

Caption: Ca2+-independent NO production by iNOS in response to inflammation.

References

Application Notes and Protocols for Fluorescent Probes in Neuronal Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on DiFMDA

Initial research indicates a potential discrepancy in the naming of the compound for the intended application. "this compound" stands for Difluoromethylenedioioxyamphetamine, a synthetic derivative of MDA developed for neuropharmacological research. Currently, there is no scientific literature suggesting its use as a fluorescent probe for assessing intracellular pH, ion concentration, or cell viability in neuronal cultures.

This document provides detailed application notes and protocols for established and commonly used fluorescent probes that are appropriate for the desired neuronal cell culture studies.

Measurement of Intracellular pH in Neuronal Cultures using BCECF-AM

Introduction: 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) is a widely used fluorescent indicator for measuring intracellular pH (pHi) in the physiological range.[1][2] The AM ester group renders the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent BCECF molecule. The fluorescence of BCECF is pH-sensitive, allowing for ratiometric measurement of pHi, which minimizes the effects of photobleaching and variations in dye concentration.[1][2]

Mechanism of Action: BCECF has a pH-dependent fluorescence spectrum. The ratio of fluorescence emission intensity when excited at two different wavelengths (e.g., 490 nm and 440 nm) is used to determine the intracellular pH. An increase in intracellular H+ concentration (lower pH) leads to a decrease in the fluorescence ratio.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of BCECF-AM (e.g., 1 mM in anhydrous DMSO). Store at -20°C, protected from light and moisture.

    • Prepare a loading buffer, such as a HEPES-buffered saline solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Cell Preparation:

    • Culture primary neurons or neuronal cell lines on glass-bottom dishes or microplates suitable for fluorescence microscopy.

    • Ensure cells are healthy and at an appropriate confluency.

  • Loading of BCECF-AM:

    • Dilute the BCECF-AM stock solution in the loading buffer to a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with the loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Mount the cells on a fluorescence microscope equipped with an excitation filter wheel and an emission filter suitable for BCECF (e.g., emission at 535 nm).

    • Acquire fluorescence images by alternating excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).

    • Record the ratio of the fluorescence intensities (F490/F440).

  • Calibration:

    • To convert fluorescence ratios to absolute pH values, a calibration curve must be generated.

    • Expose the loaded cells to a high K+ buffer containing the protonophore nigericin (e.g., 10 µM). This equilibrates the intracellular and extracellular pH.

    • Perfuse the cells with calibration buffers of known pH values (e.g., ranging from 6.0 to 8.0) and record the corresponding fluorescence ratios.

    • Plot the fluorescence ratio against the pH to generate a calibration curve.

Data Presentation
ParameterControl NeuronsAcidified Neurons (e.g., via NH4Cl prepulse)Alkalinized Neurons (e.g., via NH4Cl exposure)
Baseline F490/F440 Ratio 1.8 ± 0.11.8 ± 0.11.8 ± 0.1
F490/F440 Ratio after Treatment 1.8 ± 0.11.2 ± 0.082.5 ± 0.15
Calculated Intracellular pH 7.2 ± 0.056.7 ± 0.067.8 ± 0.08

Note: The values presented are hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

BCECF_Workflow Workflow for Intracellular pH Measurement with BCECF-AM prep Prepare Neuronal Culture on Glass-Bottom Dish load Load Cells with BCECF-AM (2-5 µM) for 30-60 min at 37°C prep->load wash Wash to Remove Extracellular Dye load->wash deester Incubate for 30 min for De-esterification wash->deester measure Acquire Fluorescence Images (Excitation at 490 nm & 440 nm) deester->measure ratio Calculate F490/F440 Ratio measure->ratio ph Determine Intracellular pH ratio->ph calibrate Perform Calibration with Nigericin and pH Buffers calibrate->ph

Caption: Workflow for measuring intracellular pH using BCECF-AM.

Assessment of Neuronal Viability using Calcein AM and Propidium Iodide

Introduction: A common method for assessing cell viability in neuronal cultures is the use of a dual-staining protocol with Calcein AM and Propidium Iodide (PI).[3][4][5][6] Calcein AM is a cell-permeant dye that is converted by intracellular esterases in living cells into the green fluorescent Calcein, which is retained within cells with intact membranes.[3] PI is a fluorescent nuclear stain that is impermeant to live cells but can enter dead or dying cells with compromised membranes, where it intercalates with DNA to emit red fluorescence. This allows for the simultaneous visualization and quantification of live and dead cells.[5][6]

Mechanism of Action:

  • Calcein AM: Non-fluorescent and cell-permeable. In viable cells, it is hydrolyzed by esterases to the highly fluorescent, cell-impermeant Calcein (green fluorescence).

  • Propidium Iodide (PI): Excluded by the intact membranes of live cells. In dead cells, it enters and binds to DNA, exhibiting a strong red fluorescence.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of Calcein AM (e.g., 1 mM in anhydrous DMSO).

    • Prepare a stock solution of Propidium Iodide (e.g., 1 mg/mL in water or PBS).

    • Prepare a staining solution by diluting the stock solutions in a suitable buffer (e.g., PBS or HBSS) to final concentrations of ~1 µM for Calcein AM and ~1.5 µM for PI.

  • Cell Preparation:

    • Culture neurons in a suitable format (e.g., 96-well plate, chamber slide).

    • Induce cell death in positive control wells using a known neurotoxin (e.g., high concentration of glutamate or staurosporine).

  • Staining Procedure:

    • Remove the culture medium.

    • Add the combined Calcein AM and PI staining solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (PI) fluorescence.

    • Live cells will fluoresce green, while dead cells will have red fluorescent nuclei.

    • Quantify the number of green and red cells in multiple fields of view to determine the percentage of viable cells. Alternatively, use a fluorescence plate reader to measure the total green and red fluorescence intensity.

Data Presentation
Treatment GroupGreen Fluorescent Cells (Live)Red Fluorescent Cells (Dead)% Viability
Control 950 ± 5050 ± 1095%
Neurotoxin A (Low Dose) 700 ± 60300 ± 4570%
Neurotoxin A (High Dose) 200 ± 30800 ± 7020%

Note: The values presented are hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

Viability_Workflow Workflow for Neuronal Viability Assessment culture Culture Neurons and Apply Experimental Treatments stain Incubate with Calcein AM and Propidium Iodide for 15-30 min culture->stain image Image with Fluorescence Microscope (Green and Red Channels) stain->image quantify Quantify Live (Green) and Dead (Red) Cells image->quantify analyze Calculate Percentage Viability quantify->analyze Ion_Signaling Neuronal Ion Signaling upon Stimulation stimulus Neuronal Stimulus (e.g., Neurotransmitter) receptor Receptor Activation stimulus->receptor channel Ion Channel Opening receptor->channel influx Influx of Ions (e.g., Ca2+, Na+) channel->influx indicator Fluorescent Ion Indicator influx->indicator response Downstream Cellular Response influx->response fluorescence Change in Fluorescence (ΔF/F0) indicator->fluorescence

References

Determining Appropriate Dosage of DiFMDA for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the appropriate dosage of Difluoromethylenedioxyamphetamine (DiFMDA) for in vitro experiments. This compound is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA) and is of interest to researchers for its potential as a less neurotoxic alternative to related compounds and its affinity for the serotonin transporter (SERT). Due to the limited availability of specific in vitro dosage data for this compound, this guide synthesizes information from studies on related amphetamine analogs and provides a framework for establishing effective and non-toxic concentrations for various cell-based assays. The protocols outlined below are intended to serve as a starting point for researchers to optimize this compound concentrations for their specific experimental needs.

Introduction to this compound

This compound is a substituted derivative of MDA, developed with the aim of creating a compound with increased metabolic stability and reduced neurotoxicity compared to its parent compounds like MDMA and MDA.[1] This is achieved by the substitution of the methylenedioxy ring with a difluoromethylenedioxy group, which is intended to be more resistant to metabolic scission that can lead to neurotoxic metabolites. In vitro binding studies have shown that this compound has an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[1]

Given its mechanism of action, this compound is a compound of interest for studies involving monoamine transporter function, neurotoxicity, and potential therapeutic applications. Determining the appropriate dosage is a critical first step in any in vitro investigation to ensure meaningful and reproducible results.

Recommended Starting Concentrations for In Vitro Experiments

It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration. The following table provides a summary of reported in vitro concentrations for related compounds to guide the design of these initial experiments.

CompoundCell Line/SystemAssay TypeEffective Concentration RangeReference
MDAMidbrain Neuron CultureNeurotoxicity10 µM - 1 mM[2]
Amphetamine AnalogsRat Brain SynaptosomesDopamine Release (EC50)24 - 52 nM[3][4]
Amphetamine AnalogsRat Brain SynaptosomesSerotonin Release (EC50)53 - 1937 nM[3][4]
MDMANot specifiedNeurotoxicityDoses of 1.7mg/kg in clinical settings did not show neurotoxic effects. In vitro blood levels in recreational users are in the 100-250 ng/mL (approximately 0.5-1.3 µM) range, with toxic levels reported from 0.5 mg/L (approximately 2.6 µM) up to 10 mg/L (approximately 52 µM).[5][6]

Based on this data, a recommended starting range for this compound in in vitro experiments is between 10 nM and 100 µM. A broader range up to 1 mM could be explored for neurotoxicity studies, guided by the data on MDA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., SH-SY5Y for neurotoxicity, or a cancer cell line for oncology studies)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Serotonin Transporter (SERT) Uptake Assay

This protocol provides a general method to assess the inhibitory effect of this compound on SERT function using a fluorescent substrate or radiolabeled serotonin.

Materials:

  • This compound

  • HEK293 cells stably expressing human SERT (or other suitable cell line)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled serotonin ([³H]5-HT) or a fluorescent SERT substrate

  • Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

  • Known SERT inhibitor as a positive control (e.g., fluoxetine)

Procedure:

  • Cell Seeding: Seed SERT-expressing cells into a suitable multi-well plate and grow to confluency.

  • Compound Preparation: Prepare a stock solution of this compound and a range of dilutions in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with different concentrations of this compound or the positive control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the radiolabeled serotonin or fluorescent substrate to the wells at a concentration close to its Km for SERT.

  • Uptake: Incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for substrate uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Quantification:

    • Radiolabeled Assay: Lyse the cells and measure the radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Determine the percentage of inhibition of SERT uptake for each concentration of this compound compared to the untreated control. Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 or Ki value.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Determining this compound Dosage

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Stock and Dilutions prep_this compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay sert_assay Perform SERT Uptake Assay incubate->sert_assay measure Measure Absorbance/Fluorescence/Radioactivity viability_assay->measure sert_assay->measure calculate Calculate % Viability or % Inhibition measure->calculate determine_ic50 Determine IC50/Ki calculate->determine_ic50

Caption: Workflow for determining this compound dosage in vitro.

Proposed Signaling Pathway of this compound at the Serotonin Transporter

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release This compound This compound This compound->SERT Inhibition Serotonin_cleft->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin_cleft->Serotonin_receptor Binding Postsynaptic_effect Postsynaptic Effect Serotonin_receptor->Postsynaptic_effect

Caption: this compound's proposed action at the serotonin transporter.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers initiating in vitro studies with this compound. Due to the absence of established dosage guidelines, it is imperative to conduct thorough dose-response experiments for each specific cell line and experimental endpoint. By leveraging the information on related compounds and adhering to the detailed protocols, researchers can effectively determine the appropriate dosage of this compound to advance our understanding of its biological activities.

References

Preclinical Administration of Psychoactive Phenylisopropylamines: Protocols for MDMA as a Surrogate for DiFMDA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is a notable absence of published in vivo studies detailing the administration of Difluoromethylenedioxyamphetamine (DiFMDA) in animal models.[1] The information presented herein is based on established protocols for the structurally related and extensively researched compound 3,4-Methylenedioxymethamphetamine (MDMA). These guidelines are intended to serve as a foundational resource for researchers planning future preclinical investigations of this compound, with the understanding that compound-specific optimization will be necessary.

Application Notes

The administration of psychoactive compounds in animal models is a critical component of neuropharmacological research, enabling the investigation of pharmacokinetics, pharmacodynamics, and toxicological profiles. While this compound was synthesized as a potentially less neurotoxic analog of MDA, in vivo characterization is pending.[1] Consequently, protocols for MDMA administration are frequently adapted for novel derivatives. Key considerations for administering these compounds include the choice of animal model, route of administration, dosage, and vehicle.

Animal Models: The most common animal models for studying the effects of MDMA and related compounds are rats and mice.[2] Species-specific differences in metabolism and neurotoxic response are well-documented, necessitating careful model selection based on the research question.[2][3]

Routes of Administration: Common routes for MDMA administration in rodents include intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration.[4] The choice of route can significantly impact the pharmacokinetic profile of the compound.[4] Intravenous (IV) administration is also utilized, particularly for precise pharmacokinetic studies.

Dosage: MDMA dosage in animal studies varies widely depending on the intended effect, from low doses (1-3 mg/kg) for behavioral and neurochemical studies to higher doses (10-20 mg/kg) in neurotoxicity models.[3] It is crucial to note that adolescent animals may exhibit greater susceptibility to the toxic effects of these compounds.[5]

Vehicle: The vehicle for dissolving the compound should be sterile and non-toxic. For many phenylisopropylamines, including MDMA, sterile 0.9% saline is a common vehicle.[6]

Quantitative Data Summary

The following tables summarize typical dosage ranges and pharmacokinetic parameters for MDMA in rodent models. This data can serve as a starting point for designing studies with this compound, though empirical determination of its specific properties will be essential.

Table 1: MDMA Dosage Ranges in Rodent Models

Animal Model Route of Administration Dosage Range (mg/kg) Observed Effects Reference
Rat (Sprague-Dawley)Intraperitoneal (IP)1 - 3Elevations in extracellular serotonin and dopamine[3]
Rat (Sprague-Dawley)Subcutaneous (SC)10 - 20Long-term serotonin depletions (neurotoxicity model)[3]
Rat (Sprague-Dawley)Oral (PO)1.5Subjective effects in clinical studies (human equivalent)[3]
Mouse (Swiss-Webster)Intraperitoneal (IP)20Acute toxicity and hyperthermia[5]

Table 2: Pharmacokinetic Parameters of MDMA in Rats

Parameter Dose (mg/kg) Route of Administration Value Reference
Plasma Half-life (t½)2Intraperitoneal (IP)< 1 hour[4]
Plasma Half-life (t½)2Subcutaneous (SC)< 1 hour[4]
Plasma Half-life (t½)2Oral (PO)< 1 hour[4]
Area Under the Curve (AUC)10 vs 2Intraperitoneal (IP)21-fold greater at 10 mg/kg[4]
Area Under the Curve (AUC)10 vs 2Subcutaneous (SC)10-fold greater at 10 mg/kg[4]
Area Under the Curve (AUC)10 vs 2Oral (PO)36-fold greater at 10 mg/kg[4]

Experimental Protocols

The following is a generalized protocol for the intraperitoneal administration of a psychoactive compound like MDMA in a rat model. This protocol should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.

Protocol: Intraperitoneal (IP) Administration of MDMA in Rats

1. Materials:

  • 3,4-Methylenedioxymethamphetamine (MDMA) hydrochloride

  • Sterile 0.9% saline

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

  • Adult male Sprague-Dawley rats (250-300g)

  • Animal scale

2. Procedure:

  • Compound Preparation:

    • On the day of the experiment, calculate the required amount of MDMA based on the desired dose and the number of animals.

    • Weigh the MDMA hydrochloride using an analytical balance.

    • Dissolve the MDMA in sterile 0.9% saline to achieve the final desired concentration (e.g., 10 mg/mL).[6]

    • Ensure complete dissolution by vortexing.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of the drug solution to be administered.

    • Gently restrain the rat, exposing the lower abdominal quadrants.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer the calculated volume of the MDMA solution via intraperitoneal injection.

  • Post-Administration Monitoring:

    • Immediately following administration, monitor the animal for any acute adverse reactions.

    • Continue to monitor the animal for behavioral changes, signs of distress, and changes in body temperature at regular intervals as dictated by the experimental design.[5]

    • Document all observations meticulously.

Visualizations

Diagram 1: Experimental Workflow for a Psychoactive Compound Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Compound Preparation (e.g., MDMA in Saline) D Compound Administration (e.g., IP Injection) A->D B Animal Acclimation C Baseline Measurements (e.g., Temperature, Behavior) B->C C->D E Post-Administration Monitoring D->E F Behavioral Assays E->F G Neurochemical Analysis E->G H Data Analysis & Interpretation F->H G->H

Caption: Workflow for a typical preclinical study of a psychoactive compound.

Diagram 2: Simplified MDMA Mechanism of Action

G MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Enters Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibits SERT->MDMA Reverses Transport Serotonin_Release Increased Synaptic Serotonin SERT->Serotonin_Release Releases Serotonin Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packages Serotonin

Caption: Simplified schematic of MDMA's primary mechanism of action on serotonin transporters.

References

Application Notes and Protocols for Serotonin Transporter Binding Assay Using a Fluorescent Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family, plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1] This process terminates the action of serotonin and allows for its recycling. Due to its central role in modulating mood, cognition, and various physiological processes, SERT is a primary target for a wide range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.[2]

Traditionally, SERT function has been studied using radiolabeled ligands, which, while effective, pose safety and disposal challenges.[3] This application note describes a sensitive and high-throughput method for assessing SERT activity using a fluorescent substrate, often referred to as DiFMDA, which mimics biogenic amines. This homogeneous, no-wash assay allows for the real-time kinetic measurement of SERT uptake in live cells, providing a valuable tool for academic research, assay development, and high-throughput screening (HTS) of potential SERT inhibitors.[4][5]

Assay Principle

The assay utilizes a proprietary fluorescent substrate that is a mimetic of serotonin and is actively transported into cells expressing SERT.[4] Once inside the cell, the substrate's fluorescence significantly increases. The assay kit also includes a masking dye that quenches the fluorescence of the substrate in the extracellular medium.[5] This ensures that only the fluorescence from the intracellularly accumulated substrate is detected, eliminating the need for wash steps and enabling a simplified "mix-and-read" protocol. The increase in fluorescence intensity is directly proportional to the SERT activity. Putative SERT inhibitors will block the uptake of the fluorescent substrate, resulting in a decrease in the fluorescence signal. The assay can be performed in either kinetic or endpoint mode on a variety of fluorescence plate readers.[4]

Data Presentation

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for several well-characterized SERT inhibitors. These values were determined using various in vitro assays, including fluorescent substrate uptake and radioligand binding assays. The data demonstrates the utility of these methods in characterizing the potency of compounds targeting the serotonin transporter.

CompoundAssay TypeCell Line/SystemKi (nM)IC50 (nM)Reference
Paroxetine[3H]5HT UptakeCHO1.4
Imipramine[3H]5HT UptakeCHO27
Zimelidine[3H]5HT UptakeCHO1877
Serotonin (5-HT)[3H]5HT UptakeCHO890
Fluoxetine[3H]5-HT UptakehSERT-HEK293 cells7.3[3]
Citalopram[3H]5-HT UptakehSERT-HEK293 cells3.5[3]
Desipramine[3H]5-HT UptakehSERT-HEK293 cells64[3]
Indatraline[3H]5-HT UptakeJAR cells1.5[3]

Note: Ki and IC50 values can vary depending on the specific assay conditions, cell type, and radioligand or substrate used. The values presented here are for comparative purposes.

A study utilizing a fluorescent neurotransmitter transporter uptake assay demonstrated a high correlation (R² > 0.9) between the apparent Ki values obtained with the kit and literature Ki values for a panel of nine known inhibitors of SERT, DAT, and NET.[4] The Michaelis-Menten constant (Km) for the fluorescent substrate at SERT was determined to be 0.96 µM.[4]

Experimental Protocols

This section provides a detailed methodology for performing a serotonin transporter uptake assay using a fluorescent substrate in a 96-well or 384-well microplate format. This protocol is based on the principles of the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.[3][4]

Materials and Reagents
  • Cells stably expressing the human serotonin transporter (hSERT), e.g., HEK293-hSERT or CHO-hSERT cells.

  • Parental cell line (not expressing hSERT) for control experiments.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418). For hSERT-expressing cells, it is recommended to use dialyzed FBS.[3]

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (containing lyophilized fluorescent substrate/masking dye mix).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Test compounds (potential SERT inhibitors) and control inhibitors (e.g., fluoxetine, imipramine).

  • Poly-D-lysine coated black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader with bottom-read capabilities, equipped for excitation at ~440 nm and emission at ~520 nm.[4]

Cell Preparation
  • Culture hSERT-expressing cells and the parental cell line according to standard cell culture protocols.

  • The day before the assay, harvest the cells and determine the cell density.

  • Seed the cells in poly-D-lysine coated microplates at an optimized density. A recommended starting density is 40,000–60,000 cells per well for 96-well plates or 12,500–20,000 cells per well for 384-well plates.[3]

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

Assay Procedure
  • Prepare Reagents:

    • Allow the lyophilized fluorescent substrate/masking dye mix to equilibrate to room temperature.

    • Reconstitute the dye mix with the appropriate volume of Assay Buffer as specified by the manufacturer to create the 2X working Dye Solution. Vortex to ensure complete dissolution.

    • Prepare serial dilutions of test compounds and control inhibitors in Assay Buffer at 2X the final desired concentration.

  • Perform the Assay:

    • On the day of the assay, remove the cell culture medium from the wells.

    • Wash the cell monolayer once with 100 µL (96-well) or 25 µL (384-well) of Assay Buffer.

    • Add 50 µL (96-well) or 12.5 µL (384-well) of the 2X compound dilutions to the appropriate wells. For total uptake wells, add Assay Buffer.

    • Incubate the plate at 37°C for 10-20 minutes.

    • Add 50 µL (96-well) or 12.5 µL (384-well) of the 2X Dye Solution to all wells.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. Recommended settings are excitation at 440 nm and emission at 520 nm with a 515 nm cutoff.[4]

    • Endpoint Mode: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes) and then read the fluorescence intensity.

Data Analysis
  • For kinetic data, the rate of substrate uptake can be determined from the initial linear portion of the fluorescence versus time curve.

  • For endpoint data, use the final fluorescence values.

  • Subtract the average fluorescence signal from the wells with the parental cell line (or wells with a high concentration of a known SERT inhibitor) to determine the SERT-specific uptake.

  • Plot the percent inhibition of SERT-specific uptake against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

  • If the Km of the fluorescent substrate is known (0.96 µM for SERT), the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the fluorescent substrate.[4]

Visualizations

Serotonin Transporter Signaling Pathway

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_pre Serotonin (5-HT) Tryptophan->Serotonin_pre TPH Vesicle Synaptic Vesicle Serotonin_pre->Vesicle VMAT2 MAO MAO Serotonin_pre->MAO Degradation Synapse_Serotonin 5-HT Vesicle->Synapse_Serotonin Release SERT SERT SERT->Serotonin_pre Reuptake Metabolites Inactive Metabolites MAO->Metabolites Synapse_Serotonin->SERT Receptor 5-HT Receptor Synapse_Serotonin->Receptor Signaling Postsynaptic Signaling Receptor->Signaling This compound This compound (Fluorescent Substrate) This compound->SERT Inhibitor SERT Inhibitor (e.g., SSRI) Inhibitor->SERT

Caption: Serotonergic synapse and the action of SERT.

Experimental Workflow for SERT Binding Assay

SERT_Assay_Workflow start Seed hSERT-expressing cells in microplate incubation1 Incubate overnight (37°C, 5% CO2) start->incubation1 wash Wash cells with Assay Buffer incubation1->wash add_compounds Add test compounds and control inhibitors wash->add_compounds incubation2 Pre-incubate (10-20 min) add_compounds->incubation2 add_dye Add fluorescent substrate/ masking dye solution incubation2->add_dye read_plate Read fluorescence (Ex: 440 nm, Em: 520 nm) add_dye->read_plate analysis Data Analysis: Calculate IC50 and Ki read_plate->analysis

Caption: Experimental workflow for the fluorescent SERT uptake assay.

References

Application Notes and Protocols for Investigating Monoamine Transporter Function Using DiFMDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA), a psychoactive substance known to interact with monoamine transporters.[1][2] Developed as a potentially less neurotoxic alternative to MDA and its derivatives, this compound's primary mechanism of action is believed to involve the modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets for a wide range of therapeutic drugs and substances of abuse.[3]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to investigate the function of DAT, SERT, and NET. The protocols detailed below outline experimental procedures to characterize the binding affinity and functional effects of this compound on these transporters. While specific quantitative data for this compound's interaction with monoamine transporters are not extensively published, this document provides the necessary methodologies to determine these parameters. For comparative purposes, data for well-characterized monoamine transporter ligands are included.

Monoamine Transporter Signaling Pathways

Monoamine transporters are integral membrane proteins that mediate the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis. The function of these transporters is tightly regulated by various intracellular signaling pathways, including protein kinase C (PKC) and protein kinase A (PKA) pathways, which can modulate transporter trafficking and activity.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs PLC Phospholipase C GPCR->PLC Gq cAMP cAMP AC->cAMP DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Transporter Monoamine Transporter (DAT, SERT, NET) PKA->Transporter Phosphorylation (Modulates Activity) PKC PKC DAG->PKC ER Endoplasmic Reticulum IP3->ER releases PKC->Transporter Phosphorylation (Modulates Activity) Ca Ca²⁺ Ca->PKC ER->Ca SynapticCleft Monoamine Neurotransmitter Transporter->SynapticCleft Reuptake Vesicle Synaptic Vesicle Vesicle->SynapticCleft Exocytosis

Figure 1: Simplified signaling pathways modulating monoamine transporter function.

Quantitative Data for Monoamine Transporter Ligands

CompoundTransporterKi (nM)IC50 (nM)Reference
Cocaine DAT230510[4][5]
SERT740-[4]
NET480-[4]
d-Amphetamine DAT600-[4]
SERT20,000 - 40,000-[4]
NET70 - 100-[4]
MDA DAT1572-[4]
SERT238-[4]
NET462-[4]
MDMA DAT8290-[4]
SERT2410-[4]
NET1190-[4]

Experimental Protocols

The following protocols are designed to enable the characterization of this compound's interaction with DAT, SERT, and NET. These methods can be adapted to determine its binding affinity (Ki) and its functional effect as either an inhibitor or a substrate (releaser) of monoamine transport.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput method to assess the inhibitory potency of this compound on monoamine transporters using a fluorescent substrate.

Uptake_Inhibition_Workflow A 1. Cell Plating (HEK293 cells expressing DAT, SERT, or NET) B 2. Compound Incubation (Pre-incubate cells with varying concentrations of this compound) A->B C 3. Addition of Fluorescent Substrate (e.g., ASP+) B->C D 4. Kinetic Fluorescence Reading (Measure fluorescence increase over time) C->D E 5. Data Analysis (Calculate IC50 values) D->E

Figure 2: Workflow for the fluorescence-based uptake inhibition assay.

Materials:

  • HEK293 cells stably or transiently expressing human DAT, SERT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • This compound

  • Fluorescent monoamine transporter substrate (e.g., ASP+ or a commercially available kit)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • Assay Initiation: a. On the day of the assay, aspirate the cell culture medium and wash the cells once with assay buffer. b. Add the diluted this compound or reference inhibitor solutions to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Fluorescent Substrate Addition: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in each well using a plate reader in kinetic mode. Readings should be taken every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: a. Determine the rate of uptake for each concentration of this compound. b. Plot the rate of uptake as a function of the log of this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for monoamine transporters by measuring its ability to compete with a known radiolabeled ligand.

Binding_Assay_Workflow A 1. Membrane Preparation (From cells expressing DAT, SERT, or NET) B 2. Incubation (Membranes + Radioligand + varying concentrations of this compound) A->B C 3. Filtration (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Calculate Ki values) D->E

Figure 3: Workflow for the competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing high levels of DAT, SERT, or NET

  • Radiolabeled ligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like 10 µM cocaine for DAT)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in binding buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the log concentration of this compound. b. Fit the data to a one-site competition model to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Monoamine Transporter Substrate/Releaser Assay

This assay determines whether this compound acts as a substrate for the monoamine transporters, leading to neurotransmitter release (efflux).

Materials:

  • HEK293 cells stably expressing DAT, SERT, or NET

  • [³H]-labeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine)

  • This compound

  • Assay buffer

  • Reference releaser (e.g., amphetamine) and inhibitor (e.g., cocaine)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Loading: Incubate the transporter-expressing cells with the respective [³H]-labeled monoamine to allow for uptake and accumulation.

  • Washing: Wash the cells thoroughly with assay buffer to remove any extracellular radiolabel.

  • Efflux Induction: Add varying concentrations of this compound, a reference releaser, or a reference inhibitor to the cells.

  • Sample Collection: At various time points, collect the extracellular buffer.

  • Quantification: Measure the amount of radioactivity in the collected buffer using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of total incorporated radioactivity that is released at each concentration of this compound. b. A significant increase in efflux above baseline indicates that this compound is a substrate/releaser for that transporter.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the interaction of this compound with monoamine transporters. By employing these methodologies, scientists can elucidate the pharmacological profile of this compound, including its potency and mechanism of action at DAT, SERT, and NET. This information will be invaluable for understanding its potential therapeutic applications and for guiding future drug development efforts targeting the monoamine transport system.

References

Troubleshooting & Optimization

Addressing DiFMDA stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DiFM-DA (Difluoromethylenedioxyamphetamine). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling and stability of DiFM-DA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DiFM-DA and why was it developed?

Difluoromethylenedioxyamphetamine (DiFM-DA) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA).[1] It was developed with the aim of creating a less neurotoxic alternative to related compounds like MDMA.[1][2] The primary metabolic route for compounds like MDA involves the breakdown of the methylenedioxy ring, which can produce neurotoxic metabolites. Researchers hoped that the difluoromethylenedioxy group in DiFM-DA would offer greater metabolic stability and reduced toxicity.[1][3]

Q2: What is the known solubility of DiFM-DA in common laboratory solvents?

Preparing stable, aqueous solutions of DiFM-DA is crucial for experimental success. The table below summarizes the known solubility of DiFM-DA.

SolventSolubility
DMF5 mg/ml[2]
DMSO10 mg/ml[2]
Ethanol0.3 mg/ml[2]
PBS (pH 7.2)5 mg/ml[2]

Q3: What are the recommended storage conditions for DiFM-DA?

Proper storage is critical to maintaining the integrity of DiFM-DA.

FormStorage TemperatureStated Stability
Solid (Powder/Crystals)-20°C[2]≥ 2 years[2]
Stock Solutions (in organic solvents)-20°C or -80°CFor long-term storage, aliquoting and storage at -80°C is recommended to minimize freeze-thaw cycles.
Aqueous Solutions2-8°C for short-term use (within a day). For longer storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability in aqueous solution over time has not been extensively studied.

Troubleshooting Guide

This guide addresses common issues encountered when working with DiFM-DA in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving DiFM-DA in aqueous buffer. DiFM-DA has limited aqueous solubility. The pH of the buffer may not be optimal for protonation of the amine group, which can affect solubility.First, prepare a concentrated stock solution in an organic solvent like DMSO.[2] Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. If direct dissolution in aqueous buffer is necessary, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) to ensure the amine group is protonated, which may enhance solubility.
Precipitation of DiFM-DA upon dilution of stock solution into aqueous buffer. The concentration of DiFM-DA in the final aqueous solution may have exceeded its solubility limit. The organic solvent from the stock solution may also be affecting the overall solubility.Reduce the final concentration of DiFM-DA in the aqueous solution. Increase the volume of the aqueous buffer relative to the volume of the stock solution to minimize the impact of the organic solvent. Gentle warming and vortexing may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Inconsistent or unexpected experimental results. This could be due to the degradation of DiFM-DA in the aqueous solution. Factors that can influence drug stability include pH, temperature, and light exposure. While DiFM-DA is designed for metabolic stability, its chemical stability in aqueous solution over time, especially at non-neutral pH, is not well-documented.Prepare fresh aqueous solutions of DiFM-DA for each experiment from a frozen stock. Protect solutions from light. Avoid prolonged storage of aqueous solutions, even at 4°C. If experiments are conducted over a long period, consider preparing fresh dilutions periodically.
Low fluorescence signal in cell-based assays (if using a fluorescent analog of DiFM-DA). This could be due to several factors, including poor cell loading, quenching of the fluorescent signal, or degradation of the probe.Optimize the loading concentration and incubation time of the fluorescent probe. Ensure the imaging buffer is compatible with the probe and does not cause quenching. Use appropriate controls to confirm that the observed signal is specific.

Experimental Protocols

Below are detailed methodologies for key experiments involving DiFM-DA.

Protocol 1: Preparation of DiFM-DA Stock and Working Solutions

Objective: To prepare stable stock and aqueous working solutions of DiFM-DA.

Materials:

  • DiFM-DA powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mg/mL in DMSO):

    • Equilibrate the DiFM-DA powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of DiFM-DA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C.

  • Aqueous Working Solution Preparation (e.g., 100 µM in PBS):

    • Thaw a single aliquot of the DiFM-DA stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in PBS.

    • Add the calculated volume of the DiFM-DA stock solution to the appropriate volume of PBS (pH 7.2).

    • Vortex the solution gently to ensure it is homogenous.

    • Use the freshly prepared aqueous working solution immediately for your experiments.

Protocol 2: Assessing the Short-Term Stability of DiFM-DA in Aqueous Solution

Objective: To determine the stability of DiFM-DA in an aqueous buffer over a typical experimental timeframe.

Materials:

  • DiFM-DA aqueous working solution (prepared as in Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile and water with a suitable buffer like ammonium formate)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

Procedure:

  • Prepare a fresh aqueous working solution of DiFM-DA at a known concentration (e.g., 10 µM).

  • Immediately inject a sample of the solution onto the HPLC system to obtain a baseline (t=0) chromatogram and peak area for DiFM-DA.

  • Incubate the remaining solution at the desired experimental temperature.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and inject it onto the HPLC system.

  • Analyze the chromatograms to monitor the peak area of the parent DiFM-DA compound and the appearance of any new peaks that may indicate degradation products.

  • Plot the percentage of the remaining DiFM-DA against time to assess its stability under the tested conditions.

Visualizations

The following diagrams illustrate key concepts related to DiFM-DA's mechanism of action and experimental workflows.

DiFMDA_Proposed_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin SERT->Serotonin_Synapse Reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Serotonin_Vesicle Serotonin Vesicle DiFMDA This compound This compound->SERT Enters via SERT This compound->VMAT2 Inhibits VMAT2

Caption: Proposed mechanism of action for this compound, highlighting its interaction with monoamine transporters.

DiFMDA_Solution_Preparation_Workflow Start Start: this compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock_Solution Store_Stock Aliquot and Store Stock (-20°C or -80°C) Stock_Solution->Store_Stock Working_Solution Prepare Fresh Aqueous Working Solution Store_Stock->Working_Solution Experiment Use Immediately in Experiment Working_Solution->Experiment

Caption: Recommended workflow for the preparation of this compound solutions for experimental use.

DiFMDA_Stability_Factors cluster_factors Influencing Factors DiFMDA_Stability This compound Stability in Aqueous Solution pH pH pH->DiFMDA_Stability Temperature Temperature Temperature->DiFMDA_Stability Light Light Exposure Light->DiFMDA_Stability Buffer_Composition Buffer Composition Buffer_Composition->DiFMDA_Stability

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Fluorescent Dyes for Neuronal Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing esterase-activated fluorescent dyes to assess neuronal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for fluorescent dyes like Calcein AM and other carboxyfluorescein diacetate derivatives in cell viability assays?

A1: These dyes are non-fluorescent and can readily pass through the membranes of living cells. Once inside a viable cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) or diacetate groups from the molecule. This process converts the non-fluorescent molecule into a fluorescent one that is also negatively charged, trapping it within the cell.[1][2][3][4] Consequently, only live cells with active esterases and intact cell membranes will fluoresce, providing a direct measure of cell viability.[4]

Q2: How do I determine the optimal concentration of the fluorescent dye for my neuronal cell type?

A2: The optimal dye concentration can vary depending on the specific neuronal cell type and experimental conditions.[5] It is crucial to perform a concentration titration to find the lowest concentration that yields a robust fluorescent signal without causing cytotoxicity. A typical starting point for dyes like Calcein AM is in the range of 1-10 µM.[5]

Experimental Protocol: Dye Concentration Optimization

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density appropriate for your specific cell type and allow them to adhere and stabilize.

  • Dye Dilution Series: Prepare a series of dye concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM) in a suitable buffer like phosphate-buffered saline (PBS).

  • Incubation: Remove the culture medium from the cells and wash once with PBS. Add the different dye concentrations to the wells and incubate at 37°C for 15-30 minutes.[5]

  • Washing: Gently wash the cells twice with PBS to remove any excess, unbound dye.[6]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths (e.g., ~494 nm excitation and ~517 nm emission for Calcein).[5]

  • Analysis: Select the lowest concentration that provides a bright, stable signal with low background fluorescence.

Q3: What are the recommended incubation times and temperatures for staining neuronal cells?

A3: A standard incubation period is between 15 and 30 minutes at 37°C.[5] However, the optimal time can depend on the cell type's esterase activity.[7] Some cell types with lower esterase activity may require longer incubation times.[7] It is advisable to test a range of incubation times (e.g., 15, 30, and 60 minutes) to determine the point of maximum signal with minimal background.

Q4: I am observing high background fluorescence in my assay. What are the potential causes and how can I reduce it?

A4: High background fluorescence can obscure the signal from viable cells and can be caused by several factors:

  • Excess Dye: Using too high a concentration of the dye can lead to non-specific binding and increased background.[6]

  • Incomplete Washing: Failure to adequately wash away unbound dye after incubation will result in a high background signal.[6]

  • Serum in Media: Some components in serum can have esterase activity, leading to the cleavage of the dye outside the cells.[8]

  • Autofluorescence: Neuronal tissues can exhibit natural fluorescence (autofluorescence), especially from components like lipofuscin.[9][10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Fluorescent Signal Low esterase activity in cells.Increase incubation time or dye concentration.[7]
Cell death due to other experimental factors.Confirm cell viability with an alternative method like Trypan Blue exclusion.
Incorrect filter settings on the microscope/plate reader.Ensure excitation and emission wavelengths match the dye's specifications.[5]
High Background Fluorescence Dye concentration is too high.Perform a dye concentration titration to find the optimal concentration.[6]
Inadequate washing.Increase the number of wash steps after dye incubation.[6]
Presence of extracellular esterases (e.g., in serum).Perform the assay in serum-free media or wash cells thoroughly before adding the dye.[8]
Autofluorescence of the tissue or culture vessel.Use a culture vessel with low intrinsic fluorescence (e.g., glass-bottom plates).[6] Consider using a dye with a different emission spectrum to avoid the autofluorescence range.[10]
Inconsistent or Variable Results Uneven cell seeding.Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell monolayer.
Phototoxicity from imaging.Minimize the exposure of cells to excitation light, especially during time-lapse imaging.[12]
Dye instability.Prepare fresh dye solutions for each experiment as they can degrade over time, especially in aqueous solutions.[13]

Signaling Pathways and Experimental Workflows

DiFMDA_Mechanism Mechanism of Esterase-Activated Fluorescent Dyes cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Viable Cell) Non_Fluorescent_Dye Non-Fluorescent, Cell-Permeant Dye Intracellular_Dye Non-Fluorescent Dye Non_Fluorescent_Dye->Intracellular_Dye Passive Diffusion Esterases Intracellular Esterases Intracellular_Dye->Esterases Substrate Fluorescent_Product Fluorescent, Cell-Impermeant Product Esterases->Fluorescent_Product Cleavage of Acetate Groups

Caption: Mechanism of action for viability dyes.

Optimization_Workflow Workflow for Optimizing Dye Concentration A Plate Neuronal Cells B Prepare Dye Dilution Series (e.g., 0.5-10 µM) A->B C Incubate Cells with Dye (15-30 min, 37°C) B->C D Wash to Remove Unbound Dye C->D E Measure Fluorescence D->E F Analyze Signal-to-Noise Ratio E->F G Optimal Concentration Identified F->G High Signal, Low Background H Adjust Concentration or Incubation Time F->H Low Signal or High Background H->B

Caption: Experimental workflow for optimization.

References

Technical Support Center: DiFMDA Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Difluoromethylenedioxyamphetamine (DiFMDA) by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

Difluoromethylenedioxyamphetamine (this compound) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA). It was developed with the aim of creating a less neurotoxic alternative to entactogenic drugs like MDMA.[1] The analysis of this compound is crucial for research in pharmacology and toxicology to understand its metabolic stability, pharmacokinetic profile, and potential therapeutic applications.

Q2: What are the key challenges in analyzing this compound by HPLC-MS?

Like other amphetamine-type substances, the analysis of this compound can present several challenges:

  • Poor Chromatographic Retention: this compound, being a polar compound, may exhibit poor retention on standard reversed-phase HPLC columns.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components of the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantitation.[2][3][4][5]

  • Stereoisomer Separation: As an amphetamine derivative, this compound is a chiral molecule, existing as two enantiomers. Depending on the research question, separation of these enantiomers may be necessary, which requires specific chiral columns or derivatization techniques.

  • Analyte Stability: The stability of this compound in biological matrices and during sample preparation and storage needs to be considered to ensure accurate results.[2][3]

Q3: Is derivatization necessary for this compound analysis?

While not always mandatory, derivatization can significantly improve the analysis of this compound. Pre-column derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) offers several advantages:

  • Improved Chromatography: Derivatization can increase the hydrophobicity of the molecule, leading to better retention and peak shape on reversed-phase columns.[6]

  • Chiral Resolution: Using a chiral derivatizing agent like Marfey's reagent allows for the separation of this compound enantiomers on a standard achiral column.[6]

  • Enhanced Sensitivity: Derivatization can improve ionization efficiency in the mass spectrometer.

Q4: What type of internal standard should be used for this compound quantification?

The most suitable internal standard for quantitative analysis of this compound by LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled this compound (d-DiFMDA). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[7] If a SIL-IS for this compound is unavailable, a structurally similar compound with a different mass can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

Chromatography Issues

Problem: Poor peak shape (tailing, fronting, or broad peaks)

Possible Cause Solution
Secondary Interactions Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure the amine group of this compound is protonated, which can reduce tailing on silica-based C18 columns.
Column Contamination Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, consider replacing the column or using a guard column.[8]
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase chromatography, a gradient of water and acetonitrile or methanol, both with 0.1% formic acid, is a good starting point.
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions to prevent peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.

Problem: Inconsistent or shifting retention times

Possible Cause Solution
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phases to prevent air bubbles in the pump heads.
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate and consistent composition.
Column Degradation The column may be nearing the end of its lifespan. Replace the column if other solutions fail.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.
Mass Spectrometry Issues

Problem: Low or no signal for this compound

Possible Cause Solution
Incorrect MS Parameters Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures, and gas flow rates, by infusing a this compound standard solution directly into the mass spectrometer.
Ion Suppression This is a common issue in biological matrices. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4] Also, ensure chromatographic separation of this compound from the bulk of the matrix components. The use of a stable isotope-labeled internal standard is crucial to compensate for ion suppression.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during the sample preparation process.[2][3] Consider storing samples at -80°C and preparing them on ice.
Derivatization Failure If using derivatization, ensure the reaction has gone to completion by optimizing the reaction time, temperature, and reagent concentrations.[6]

Problem: High background noise or interfering peaks

Possible Cause Solution
Contaminated Mobile Phase or System Use high-purity LC-MS grade solvents and additives. Flush the entire LC-MS system to remove contaminants.
Matrix Interferences Enhance the sample preparation procedure to more effectively remove matrix components. This could involve trying different SPE sorbents or LLE solvents.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash method.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a rapid method for sample cleanup but may result in significant matrix effects.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., d-DiFMDA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Pre-column Derivatization with Marfey's Reagent

This protocol is adapted from methods for other amphetamines and should be optimized for this compound.[6]

  • To the reconstituted sample from the protein precipitation step, add 20 µL of 1 M sodium bicarbonate solution.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Vortex and incubate at 45°C for 1 hour.[6]

  • After incubation, cool the sample to room temperature.

  • Quench the reaction by adding 20 µL of 1 M hydrochloric acid.

  • The sample is now ready for injection into the HPLC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-MS Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (d-DiFMDA) Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Add Marfey's Reagent & Incubate Reconstitution->Derivatization Quench Quench Reaction Derivatization->Quench HPLC HPLC Separation Quench->HPLC MS MS Detection HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis troubleshooting_tree Start Problem with this compound Analysis Chromatography_Issue Chromatography Issue? Start->Chromatography_Issue MS_Issue Mass Spectrometry Issue? Start->MS_Issue Peak_Shape Poor Peak Shape? Chromatography_Issue->Peak_Shape Yes Retention_Time Retention Time Shift? Chromatography_Issue->Retention_Time No Low_Signal Low/No Signal? MS_Issue->Low_Signal Yes High_Background High Background/Interference? MS_Issue->High_Background No Sol_Peak_Shape Check Mobile Phase pH Flush/Replace Column Check Injection Solvent Peak_Shape->Sol_Peak_Shape Yes Sol_Retention_Time Check Pump & Flow Rate Prepare Fresh Mobile Phase Check Column Temperature Retention_Time->Sol_Retention_Time Yes Sol_Low_Signal Optimize MS Parameters Improve Sample Cleanup Check Analyte Stability Low_Signal->Sol_Low_Signal Yes Sol_High_Background Use LC-MS Grade Solvents Enhance Sample Prep Check for Carryover High_Background->Sol_High_Background Yes

References

Technical Support Center: Improving the Solubility of DiFMDA for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of DiFMDA for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

Difluoromethylenedioxyamphetamine (this compound) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA).[1] Like many substituted phenethylamines, this compound is a lipophilic molecule, which can lead to poor aqueous solubility. For in vivo administration, especially via parenteral routes (e.g., intravenous, intraperitoneal), the compound must be fully dissolved in a biocompatible vehicle to ensure accurate dosing, prevent precipitation at the injection site, and avoid potential emboli.

Q2: What are the known solubility properties of this compound?

Published data on this compound's solubility is limited, but it is known to be soluble in the following solvents at the specified concentrations:[2]

SolventSolubility
Dimethylformamide (DMF)5 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol0.3 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)5 mg/mL

This data indicates that while this compound has some solubility in an aqueous buffer, organic co-solvents are likely necessary to achieve higher concentrations suitable for many in vivo experimental designs.

Q3: What are the general strategies for improving the solubility of hydrophobic compounds like this compound for in vivo use?

Several approaches can be employed to enhance the solubility of poorly water-soluble drugs for parenteral administration. These include:

  • Co-solvents: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby enhancing its solubility.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems researchers may encounter when preparing this compound formulations for in vivo experiments.

Issue 1: this compound precipitates out of solution upon dilution with an aqueous vehicle.

Cause: This is a common issue when a drug is initially dissolved in a strong organic solvent (like 100% DMSO) and then rapidly diluted with an aqueous buffer (e.g., saline or PBS). The drastic change in solvent polarity reduces the drug's solubility, causing it to crash out of solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, add the aqueous vehicle to the this compound stock solution gradually while vortexing or sonicating. This allows for a more controlled change in solvent composition.

  • Optimize Co-solvent Ratio: Empirically determine the minimum amount of organic co-solvent required to maintain this compound in solution at the desired final concentration. It is crucial to keep the percentage of organic solvents, particularly DMSO, as low as possible to minimize toxicity. For in vivo studies, the final concentration of DMSO should ideally be below 10%, and preferably under 5%.

  • Utilize a Ternary Vehicle System: A combination of solvents can be more effective than a binary system. A common approach is to use a mixture of a strong organic solvent, a surfactant, and an aqueous carrier.

Issue 2: The desired concentration of this compound cannot be achieved without using a high, potentially toxic, concentration of organic solvent.

Cause: The inherent low aqueous solubility of this compound may necessitate a high percentage of co-solvent that is not well-tolerated in animal models.

Solutions:

  • Incorporate a Surfactant: Surfactants like Tween® 80 or Cremophor® EL can significantly enhance solubility at lower co-solvent concentrations. These should be used at the lowest effective concentration, typically ranging from 1% to 10% of the final formulation.

  • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective solubilizing agents that form inclusion complexes with hydrophobic molecules. This can be a viable alternative to high concentrations of organic solvents.

  • pH Modification: As this compound is an amine, it is a weak base. Acidifying the vehicle with a biocompatible acid (e.g., hydrochloric acid or citric acid) to form a salt in situ can dramatically increase its aqueous solubility. The final pH of the formulation should be as close to physiological pH (7.4) as possible while maintaining solubility and stability.

Issue 3: The prepared this compound formulation appears clear initially but shows precipitation over time.

Cause: The formulation may be a supersaturated solution, which is thermodynamically unstable and can lead to precipitation upon standing, temperature changes, or the introduction of nucleation sites.

Solutions:

  • Prepare Fresh Formulations: To avoid issues with stability, it is best to prepare the this compound formulation immediately before administration.

  • Assess Formulation Stability: If the formulation must be prepared in advance, conduct a short-term stability study by storing it under the intended experimental conditions and visually inspecting for precipitation at regular intervals.

  • Consider a Suspension: If a stable solution cannot be achieved at the required concentration, administering this compound as a homogenous micro-suspension may be an alternative for certain routes of administration (e.g., oral gavage or intraperitoneal injection, with caution). This requires careful particle size control to ensure consistent dosing and bioavailability.

Experimental Protocols

The following are starting-point protocols that should be optimized for your specific experimental needs.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol is a common starting point for many poorly soluble compounds.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal volume of DMSO. For example, to achieve a final concentration of 1 mg/mL in a vehicle with 10% DMSO, you would create a 10 mg/mL stock solution in 100% DMSO.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle. For a final formulation containing 10% DMSO and 5% Tween® 80 in saline, you would mix:

      • 5 parts Tween® 80

      • 85 parts sterile saline (0.9% NaCl)

  • Final Formulation:

    • While vortexing the vehicle solution, slowly add 1 part of the 10 mg/mL this compound stock solution in DMSO.

    • Continue to vortex for 2-3 minutes to ensure complete mixing.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, sonication in a water bath for 5-10 minutes may aid in dissolution.

Quantitative Summary of Co-solvent/Surfactant Formulation Components:

ComponentPurposeTypical Final Concentration Range
DMSOPrimary Organic Co-solvent5-20%
PEG 300/400Alternative/Additional Co-solvent10-40%
Tween® 80Surfactant/Solubilizer1-10%
Cremophor® ELSurfactant/Solubilizer1-10%
Saline/PBSAqueous Vehicleq.s. to 100%
Protocol 2: Cyclodextrin-Based Formulation

This protocol is an alternative for compounds that are sensitive to organic solvents or when minimizing their use is critical.

  • Vehicle Preparation:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. A common starting concentration is 20-40% (w/v). Warming the solution slightly (to ~40-50°C) can aid in dissolving the cyclodextrin. Allow the solution to cool to room temperature.

  • Formulation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture until the this compound is completely dissolved. This process may take some time as the complexation occurs.

    • Sterile filter the final solution through a 0.22 µm syringe filter before administration.

Quantitative Summary of Cyclodextrin Formulation Components:

ComponentPurposeTypical Concentration Range
HP-β-CDComplexing Agent/Solubilizer10-40% (w/v)
Sterile Water/SalineAqueous Vehicleq.s. to 100%

Visualizations

experimental_workflow cluster_prep Preparation cluster_vehicle Vehicle Formulation cluster_final Final Formulation cluster_admin Administration weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve combine Combine this compound Stock and Vehicle dissolve->combine mix_vehicle Prepare Vehicle (e.g., Saline + Tween 80) mix_vehicle->combine mix Vortex / Sonicate combine->mix inspect Visual Inspection for Clarity mix->inspect administer In Vivo Administration inspect->administer

Caption: Workflow for preparing this compound for in vivo administration.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft This compound This compound SERT SERT This compound->SERT Inhibits Reuptake DAT DAT This compound->DAT Inhibits Reuptake NET NET This compound->NET Inhibits Reuptake VMAT2 VMAT2 This compound->VMAT2 Reverses Flow Serotonin Serotonin VMAT2->Serotonin Release Dopamine Dopamine VMAT2->Dopamine Release Norepinephrine Norepinephrine VMAT2->Norepinephrine Release

Caption: Putative mechanism of action of this compound at the synapse.

References

Investigating Potential Off-Target Effects of DiFMDA In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of Difluoromethylenedioxyamphetamine (DiFMDA) in vitro. Given the limited specific data on this compound, this resource draws upon the known pharmacology of its parent compound, 3,4-Methylenedioxyamphetamine (MDA), and the structurally related compound, 3,4-Methylenedioxymethamphetamine (MDMA), to guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is a derivative of MDA and its primary known on-target effect is binding to the serotonin transporter (SERT).[1][2] In vitro binding studies have shown that this compound has an affinity for SERT that is intermediate between that of MDA and MDMA.[1]

Q2: What are the potential off-target effects of this compound?

  • Other Monoamine Transporters: Like its parent compounds, this compound may also interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4][5][6]

  • Serotonin (5-HT) Receptors: MDA and MDMA are known to have affinity for various serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[7]

  • Other G-Protein Coupled Receptors (GPCRs): Amphetamine-class compounds can sometimes exhibit "promiscuous" binding to other GPCRs, such as adrenergic or dopaminergic receptors, although often with lower affinity.

  • Monoamine Oxidase (MAO): Interaction with MAO enzymes could be a potential off-target effect, leading to altered neurotransmitter metabolism.[8][9][10]

Q3: Why am I observing unexpected changes in cell viability or morphology in my this compound-treated cultures?

A3: Unexpected effects on cell health could be due to several factors:

  • Off-Target Cytotoxicity: this compound, like other amphetamine derivatives, may induce cytotoxicity through mechanisms unrelated to its primary target. This could involve mitochondrial dysfunction, oxidative stress, or induction of apoptosis.

  • Metabolite Toxicity: The in vitro metabolism of this compound by cellular enzymes could produce toxic metabolites.[11]

  • Concentration-Dependent Effects: The observed effects may be highly dependent on the concentration of this compound used. It is crucial to perform a thorough dose-response analysis.

  • Cell Type Specificity: The off-target effects of this compound may be specific to the cell line being used, depending on its expression profile of various transporters, receptors, and enzymes.

Troubleshooting Guides

Problem 1: Inconsistent results in monoamine uptake assays.
Potential Cause Troubleshooting Step
Non-specific binding of radioligand Include appropriate controls with a known selective inhibitor for the transporter of interest to determine specific uptake.
This compound is affecting multiple transporters Use cell lines selectively expressing only SERT, DAT, or NET to dissect the specific effects on each transporter. Alternatively, use specific inhibitors for DAT and NET to isolate the effect on SERT.
This compound is acting as a substrate/releaser, not just an inhibitor Perform efflux assays in parallel with uptake inhibition assays to determine if this compound is inducing neurotransmitter release.
Incorrect incubation time or temperature Optimize assay conditions for your specific cell line and experimental setup.
Problem 2: Unexplained changes in second messenger levels (e.g., cAMP, IP3).
Potential Cause Troubleshooting Step
Off-target GPCR activation Screen for this compound activity at a panel of common GPCRs, particularly serotonin, dopamine, and adrenergic receptors, using commercially available assays.
Indirect effects The observed changes may be downstream of the primary target. For example, altered monoamine levels due to transporter inhibition can indirectly affect GPCR signaling. Use selective antagonists for suspected off-target receptors to block the effect.
Cellular stress response High concentrations of this compound may be inducing a general cellular stress response that alters second messenger signaling. Assess markers of cellular stress.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Affinity for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of this compound for SERT, DAT, and NET in cells stably expressing these transporters.

Materials:

  • Cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 or CHO cells)

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Non-labeled inhibitors for non-specific binding determination (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell membranes from the transporter-expressing cell lines.

  • In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

  • For non-specific binding control wells, add a high concentration of the corresponding non-labeled inhibitor.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at the optimal temperature and time for each transporter (e.g., room temperature for 1-2 hours).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to assess the potential of this compound to inhibit MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a fluorometric substrate)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

  • This compound stock solution

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well plate (black, for fluorescent assays)

  • Fluorometer

Procedure:

  • In a 96-well plate, add assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of this compound or the control inhibitor.

  • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the product formation using a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value for both MAO-A and MAO-B.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Related Compounds at Monoamine Transporters

CompoundSERTDATNET
This compound [To be determined][To be determined][To be determined]
MDA 100 - 300500 - 1000200 - 500
MDMA 50 - 1501000 - 3000300 - 700
Fluoxetine 0.5 - 2>10,000150 - 300
GBR 12909 500 - 10001 - 5>10,000
Desipramine 100 - 200>10,0000.5 - 2

Note: Values for MDA and MDMA are approximate and can vary between studies.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibition (On-Target) DAT DAT (Off-Target) This compound->DAT Inhibition (Potential Off-Target) NET NET (Off-Target) This compound->NET Inhibition (Potential Off-Target) MAO MAO (Off-Target) This compound->MAO Inhibition (Potential Off-Target) Off_Target_Receptor Off-Target GPCR (e.g., 5-HT2A) This compound->Off_Target_Receptor Binding (Potential Off-Target) Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Serotonin->Off_Target_Receptor Dopamine->DAT Reuptake Norepinephrine->NET Reuptake

Caption: Potential on-target and off-target interactions of this compound.

Caption: Workflow for investigating this compound's in vitro off-target effects.

References

Refining the synthesis protocol for higher yield of DiFMDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for a higher yield of Difluoromethylenedioxyamphetamine (DiFMDA).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the ketone intermediate, 1-(2,2-difluorobenzo[1][2]dioxol-5-yl)propan-2-one. The second step is the reductive amination of this ketone with methylamine to yield this compound.

Q2: What are the critical parameters affecting the yield of this compound?

A2: The yield of this compound can be influenced by several factors, including the choice of reducing agent, reaction temperature, reaction time, purity of starting materials, and the method of purification. The reductive amination step is particularly crucial and often a point of yield loss.

Q3: What is the IUPAC name and CAS number for this compound?

A3: The IUPAC name for this compound is 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine, and its CAS number is 910393-51-0.[1]

Q4: What are the storage and stability recommendations for this compound?

A4: this compound should be stored at -20°C for long-term stability, where it is stable for at least two years. For shipping, it can be kept at room temperature in the continental US.[1] While specific stability studies on this compound are not widely published, related compounds like MDMA have shown stability in various matrices when stored at -20°C.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical reductive amination step.

Low Yield of this compound

Possible Cause 1: Inefficient Imine Formation

  • Symptoms: Presence of unreacted ketone starting material in the reaction mixture.

  • Solution:

    • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate.

    • Dehydration: The removal of water formed during imine formation can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

    • Solvent Choice: Anhydrous solvents are recommended to prevent hydrolysis of the imine intermediate.

Possible Cause 2: Ineffective Reduction of the Imine

  • Symptoms: Presence of the imine intermediate as a major impurity in the final product.

  • Solution:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent. However, for some substrates, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) may provide better results by selectively reducing the imine in the presence of the ketone.

    • Reaction Conditions: Ensure the reaction temperature and time are optimized. Low temperatures may slow down the reduction, while excessively high temperatures can lead to side reactions.

Possible Cause 3: Side Reactions and Byproduct Formation

  • Symptoms: Complex mixture of products observed by TLC or GC-MS analysis.

  • Solution:

    • Over-alkylation: In the presence of excess methylamine and reducing agent, the newly formed this compound can react further to form the tertiary amine. Controlling the stoichiometry of the reactants is crucial.

    • Reduction of the Ketone: A strong reducing agent like lithium aluminum hydride (LAH) can directly reduce the ketone starting material to an alcohol, competing with the desired reductive amination pathway.

Difficult Purification

Possible Cause 1: Emulsion Formation during Extraction

  • Symptoms: Difficulty in separating the organic and aqueous layers during workup.

  • Solution:

    • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.

    • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes resolve emulsions.

Possible Cause 2: Co-elution of Impurities during Chromatography

  • Symptoms: Inability to obtain pure this compound after column chromatography.

  • Solution:

    • Alternative Solvent Systems: Experiment with different solvent systems for chromatography to improve the separation of this compound from its impurities.

    • Recrystallization: If a suitable solvent is found, recrystallization of the final product can be an effective purification method.

    • Acid-Base Extraction: As this compound is an amine, it can be purified by converting it to its salt form with an acid, washing with an organic solvent to remove neutral impurities, and then regenerating the free base with a base.

Data Presentation

Due to the limited availability of specific quantitative yield data for this compound synthesis in peer-reviewed literature, the following table presents a qualitative comparison of different reducing agents commonly used in reductive amination, which is the key step in this compound synthesis. This information is based on general principles of organic synthesis and anecdotal evidence from synthesis forums.

Reducing AgentRelative ReactivityCommon SolventsPotential Issues
Sodium Borohydride (NaBH₄)Moderate to StrongMethanol, EthanolCan reduce the starting ketone; may require pH control.
Sodium Cyanoborohydride (NaBH₃CN)MildMethanol, AcetonitrileToxic cyanide byproduct; reaction can be slow.
Sodium Triacetoxyborohydride (STAB)MildDichloromethane, THFMoisture sensitive; can be more expensive.
Lithium Aluminum Hydride (LAH)Very StrongDiethyl ether, THFReduces ketones to alcohols; highly reactive with water.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound, adapted from publicly available procedures, is provided below. Note: This procedure is for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting, adhering to all safety regulations.

Step 1: Synthesis of 1-(2,2-difluorobenzo[1][2]dioxol-5-yl)propan-2-one

  • Combine 5-bromo-2,2-difluorobenzodioxole, acetylacetone, potassium phosphate trihydrate, and copper(I) iodide in dimethyl sulfoxide (DMSO).

  • Heat the mixture at 110°C for 16 hours under an inert atmosphere (e.g., nitrogen).

  • After cooling, extract the product with an organic solvent such as ethyl acetate.

  • Purify the crude product, for example, by forming a bisulfite adduct, to isolate the pure ketone.

Step 2: Reductive Amination to this compound

  • Dissolve the ketone intermediate in methanol in an ice bath.

  • Add an aqueous solution of methylamine (40%) and stir for 30 minutes to form the imine.

  • Slowly add sodium borohydride in portions while keeping the temperature low.

  • Stir the reaction for 2 hours.

  • Remove the methanol under reduced pressure.

  • Perform an aqueous workup, including an acid-base extraction to purify the final product. Basify the aqueous layer to a high pH (e.g., 14) to liberate the free amine.

  • Extract the this compound free base with an organic solvent like dichloromethane (DCM).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to obtain the final product.

Visualizations

This compound Synthesis Pathway

DiFMDA_Synthesis cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Reductive Amination start 5-bromo-2,2-difluorobenzodioxole + Acetylacetone intermediate 1-(2,2-difluorobenzo[1,3]dioxol-5-yl)propan-2-one start->intermediate Cu(I), K3PO4, DMSO, 110°C product This compound intermediate->product 1. CH3NH2, MeOH 2. NaBH4 reductant Methylamine (CH3NH2)

Caption: Synthetic pathway of this compound from 5-bromo-2,2-difluorobenzodioxole.

This compound and the Serotonin Transporter (SERT) Signaling Pathway

SERT_Signaling cluster_neuron Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT SERT->Serotonin_Vesicle Reuptake Serotonin Serotonin (5-HT) Receptor 5-HT Receptor Serotonin->Receptor Binds This compound This compound This compound->SERT Blocks Reuptake Signaling Downstream Signaling Receptor->Signaling

Caption: this compound's interaction with the serotonin transporter (SERT) in the synaptic cleft.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Imine Check for Imine Formation (TLC/NMR) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Add catalytic acid - Use anhydrous solvent - Remove water Imine_OK->Optimize_Imine No Check_Reduction Check for Complete Reduction of Imine Imine_OK->Check_Reduction Yes Optimize_Imine->Check_Imine Reduction_OK Imine Fully Reduced? Check_Reduction->Reduction_OK Optimize_Reduction Optimize Reduction: - Change reducing agent (e.g., NaBH3CN) - Adjust temperature/time Reduction_OK->Optimize_Reduction No Check_Side_Products Analyze for Side Products (GC-MS) Reduction_OK->Check_Side_Products Yes Optimize_Reduction->Check_Reduction Side_Products_Present Significant Side Products? Check_Side_Products->Side_Products_Present Optimize_Stoichiometry Adjust Reactant Stoichiometry (e.g., reduce methylamine) Side_Products_Present->Optimize_Stoichiometry Yes Purification_Issues Investigate Purification Losses Side_Products_Present->Purification_Issues No Optimize_Stoichiometry->Start End Improved Yield Purification_Issues->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

Comparative Neurotoxicity of DiFMDA versus MDA and MDMA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neurotoxic profiles of 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxymethamphetamine (MDMA), and the novel analogue Difluoromethylenedioxyamphetamine (DiFMDA) is crucial for understanding their mechanisms of action and potential therapeutic applications. This guide provides a comparative analysis based on available experimental data, focusing on serotonergic and dopaminergic neurotoxicity.

While extensive research has characterized the neurotoxic effects of MDA and MDMA, data on this compound remains limited.[1] Developed as a potentially safer alternative, this compound was synthesized with the aim of reducing the formation of neurotoxic metabolites associated with the methylenedioxy ring of MDA and MDMA.[1][2] However, to date, in vivo studies in animal models to definitively assess its neurotoxicity profile have not been published.[1][3] This guide, therefore, presents a comprehensive comparison based on existing preclinical data for MDA and MDMA, alongside the theoretical and in vitro findings for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the interactions of this compound, MDA, and MDMA with monoamine transporters and their effects on neurotransmitter levels.

Table 1: Comparative Affinity for Monoamine Transporters (Ki values in nM)

CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
This compound In between MDA and MDMA (specific Ki value not published)[1]Data not availableData not available
(S)-MDMA 222 ± 62[4]2300 ± 400[4]7800 ± 2100[4]
(R)-MDMA 24500 ± 800[4]>50000[4]>50000[4]
MDA Higher affinity than MDMA (specific Ki value varies across studies)[5]Data variesData varies

Note: Affinity is represented by the inhibition constant (Ki), where a lower value indicates higher affinity. Data for MDA varies significantly between studies and enantiomers.

Table 2: In Vivo Neurochemical Effects in Rats

CompoundDosing RegimenBrain Region% Decrease in 5-HT% Decrease in 5-HIAAReference
MDMA 20 mg/kg (single oral dose)CortexSignificant depletion (exact % varies with plasma levels)Data not specified[6]
MDMA 10-20 mg/kg (single or multiple injections)VariousSignificant depletionSignificant depletion[7]
MDA 20 mg/kg (s.c., twice daily for 4 days)ForebrainGreater reduction than MDMAData not specified
This compound No in vivo data available---

Note: 5-HT (Serotonin), 5-HIAA (5-Hydroxyindoleacetic acid). The extent of depletion is dependent on dose, route of administration, and ambient temperature.

Experimental Protocols

In Vitro Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific transporter or receptor.

  • Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporters are isolated through centrifugation.[8][9]

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]citalopram for SERT).[8]

  • Addition of Test Compound: Increasing concentrations of the unlabeled test compound (this compound, MDA, or MDMA) are added to compete with the radioligand for binding to the transporter.

  • Separation and Quantification: The membranes are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the transporter.[10]

In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines the general procedure for evaluating the long-term neurotoxic effects of the compounds in animal models.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[7]

  • Drug Administration: MDA or MDMA is administered via various routes, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injections. A typical neurotoxic regimen for MDMA in rats involves single or multiple doses of 10-20 mg/kg.[7][11]

  • Post-Treatment Period: Animals are typically housed for a period of one to two weeks after the final drug administration to allow for the assessment of long-term neurotoxic changes.

  • Neurochemical Analysis:

    • Tissue Dissection: Animals are euthanized, and specific brain regions (e.g., cortex, striatum, hippocampus) are dissected.

    • High-Performance Liquid Chromatography (HPLC): Brain tissue is homogenized and analyzed by HPLC with electrochemical detection to quantify the levels of serotonin (5-HT), its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and dopamine (DA). A significant reduction in these neurochemicals compared to a control group is an indicator of neurotoxicity.[6]

  • Immunohistochemistry:

    • Tissue Preparation: Brains are fixed, sectioned, and stained with antibodies against specific neuronal markers, such as serotonin transporter (SERT) or tryptophan hydroxylase (TPH).

    • Microscopy: The density of serotonergic axons and terminals is visualized and quantified using microscopy. A reduction in staining intensity or fiber density indicates neuronal damage.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of MDMA/MDA-Induced Serotonergic Neurotoxicity

The following diagram illustrates the key steps believed to be involved in the neurotoxic effects of MDMA and MDA on serotonin neurons.

MDMA_Neurotoxicity cluster_extracellular Extracellular Space cluster_neuron Serotonergic Neuron MDMA MDMA/MDA SERT SERT MDMA->SERT Enters neuron via SERT Metabolism Metabolism to Neurotoxic Metabolites MDMA->Metabolism VMAT2 VMAT2 SERT->VMAT2 Disrupts vesicular storage Mitochondria Mitochondria VMAT2->Mitochondria Increases cytosolic 5-HT & DA ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Mitochondrial dysfunction DA_uptake Dopamine Uptake DA_uptake->Metabolism Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Axon_Terminal_Damage Axon Terminal Damage Oxidative_Stress->Axon_Terminal_Damage DA Dopamine DA->DA_uptake Uptake via SERT

Caption: Proposed signaling pathway for MDMA/MDA-induced serotonergic neurotoxicity.

Experimental Workflow for In Vivo Neurotoxicity Assessment

The following diagram outlines the typical workflow for assessing the neurotoxic potential of a compound in an animal model.

Neurotoxicity_Workflow cluster_analysis Neurotoxicity Analysis Start Start: Select Animal Model (e.g., Rats) Drug_Admin Drug Administration (e.g., MDMA, MDA, Vehicle) Start->Drug_Admin Post_Treat Post-Treatment Period (1-2 weeks) Drug_Admin->Post_Treat Euthanasia Euthanasia and Brain Tissue Collection Post_Treat->Euthanasia Neurochem Neurochemical Analysis (HPLC: 5-HT, 5-HIAA, DA) Euthanasia->Neurochem Immunohisto Immunohistochemistry (SERT, TPH staining) Euthanasia->Immunohisto Data_Analysis Data Analysis and Comparison to Control Group Neurochem->Data_Analysis Immunohisto->Data_Analysis Conclusion Conclusion on Neurotoxic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo neurotoxicity assessment.

Comparative Analysis

MDA vs. MDMA

The available evidence consistently indicates that MDA is a more potent neurotoxin than MDMA. Studies in rats have shown that at the same dosage, MDA produces a greater reduction of serotonergic axons in the forebrain compared to MDMA. Both compounds lead to long-lasting depletions of serotonin and its metabolite 5-HIAA, which are hallmark indicators of serotonergic neurotoxicity.[7] The primary mechanism is believed to involve the uptake of these compounds into serotonin neurons via the serotonin transporter (SERT), leading to a cascade of events including neurotransmitter release, disruption of vesicular storage, formation of neurotoxic metabolites, and oxidative stress, ultimately resulting in damage to serotonergic nerve terminals.[12]

The Potential of this compound

This compound was designed to mitigate the neurotoxicity associated with MDA and MDMA by increasing the metabolic stability of the methylenedioxy ring.[1][2] The rationale is that the cleavage of this ring is a key step in the formation of neurotoxic metabolites. By replacing the hydrogen atoms on the methylene bridge with fluorine, it was hypothesized that this metabolic pathway would be hindered.[2]

In vitro binding studies have shown that this compound has an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[1] This suggests that this compound retains the ability to interact with the primary molecular target of these compounds. However, it is crucial to note that it is now generally accepted that the neurotoxicity of MDMA is multifactorial and not solely due to the accumulation of specific metabolites.[1] Therefore, the extent to which increased metabolic stability will translate to reduced neurotoxicity in a living organism remains to be determined through in vivo studies.

Conclusion

References

A Comparative Analysis of SERT Binding Affinity: DiFMDA and MDMA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serotonin transporter (SERT) binding affinity of 3,4-methylenedioxymethamphetamine (MDMA) and N,N-dimethyl-2-(3,4-difluoromethylenedioxyphenyl)methanamine (DiFMDA). While quantitative data for MDMA is available, specific binding affinity values for this compound are not readily found in publicly accessible scientific literature. This comparison, therefore, synthesizes known data for MDMA with general principles regarding fluorinated analogs in pharmacology to offer a comprehensive overview for research and drug development purposes.

Quantitative Comparison of SERT Binding Affinity

The binding affinity of a compound to its target, such as SERT, is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

CompoundSERT Binding Affinity (Ki)Data Source
MDMA 9880 ± 1231 nM[1]
This compound Not available in reviewed literature-

Note: The provided Ki value for MDMA was determined using a [3H]-citalopram competition binding assay in platelet membranes.[1] The absence of specific binding affinity data for this compound in the scientific literature necessitates a qualitative comparison based on the known effects of fluorination on drug-receptor interactions. Generally, the introduction of fluorine atoms can significantly alter a molecule's electronic properties and binding affinity, either increasing or decreasing it depending on the specific interactions with the binding site.

Experimental Protocols: SERT Radioligand Binding Assay

The determination of SERT binding affinity is most commonly achieved through a competitive radioligand binding assay.[2][3] This in vitro technique provides a quantitative measure of a compound's ability to displace a known radiolabeled ligand from the SERT.

Key Methodological Steps:
  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the human serotonin transporter (hSERT).[2] Common sources include HEK293 cells stably transfected with hSERT or platelet membranes.[1][2]

  • Radioligand Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand that has a high affinity for SERT, such as [3H]-citalopram or [125I]β-CIT.[1][4]

  • Competitive Binding: A range of concentrations of the unlabeled test compound (e.g., MDMA or this compound) is added to the incubation mixture. The test compound competes with the radioligand for binding to SERT.

  • Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a SERT radioligand binding assay.

SERT_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., hSERT-expressing cells) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-citalopram) Radioligand->Incubation Test_Compound Test Compound (this compound or MDMA) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Quantification Scintillation Counting (Quantifies bound radioligand) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Caption: Workflow of a typical SERT radioligand binding assay.

Signaling and Mechanism of Action

Both MDMA and, presumably, this compound exert their primary effects by interacting with the serotonin transporter. MDMA is known to act as a SERT substrate, meaning it is transported into the presynaptic neuron. This action leads to a reversal of the normal transporter function, causing a significant release of serotonin into the synaptic cleft. This surge in extracellular serotonin is believed to be a primary contributor to the psychoactive effects of MDMA.

The interaction of these compounds with SERT can be visualized as a multi-step process involving binding to the transporter, translocation, and subsequent modulation of serotonin flux.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Compound MDMA or this compound SERT SERT Compound->SERT Binds to Serotonin_Ext Serotonin Serotonin_Ext->SERT Reuptake SERT->Serotonin_Ext Releases Serotonin_Int Serotonin SERT->Serotonin_Int Translocates Vesicles Synaptic Vesicles Serotonin_Int->Vesicles Stored in

Caption: Simplified signaling pathway of SERT interaction.

References

Validating the Effects of DiFMDA: A Guide to the Use of Control Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Difluoromethylenedioxyamphetamine (DiFMDA) is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA), developed as a potentially less neurotoxic alternative to 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As an experimental compound, rigorous validation of its pharmacological effects is crucial. This guide provides a framework for the use of control compounds to elucidate the mechanism of action of this compound and validate its observed effects, drawing parallels from research on its parent compounds, MDA and MDMA.

Understanding the Mechanism: The Role of Monoamine Transporters

This compound, like MDMA and MDA, is presumed to exert its primary effects by interacting with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. This compound is thought to act as a substrate for these transporters, leading to competitive inhibition of reuptake and promoting the reverse transport (efflux) of neurotransmitters. This results in a significant increase in extracellular concentrations of serotonin, dopamine, and norepinephrine.

To validate that the observed effects of this compound are indeed mediated by these transporters, a panel of selective control compounds should be employed.

Control Compounds for Validating this compound's Effects

The selection of appropriate control compounds is critical for dissecting the specific molecular targets of this compound. A combination of positive and negative controls is essential for robust experimental design.

Control Compound Class Specific Examples Rationale for Use Expected Outcome with this compound
Positive Controls MDA, MDMATo compare the potency and efficacy of this compound to its well-characterized, non-fluorinated parent compounds.This compound is expected to show a similar, but potentially attenuated, pharmacological profile.
Negative Controls (SERT Inhibitors) Fluoxetine, Citalopram, SertralineTo demonstrate that the serotonergic effects of this compound are mediated by SERT. These selective serotonin reuptake inhibitors (SSRIs) will block the binding of this compound to SERT.[4][5][6]Pre-treatment with an SSRI should attenuate or abolish the serotonin-releasing effects of this compound.
Negative Controls (DAT Inhibitors) GBR-12909, VanoxerineTo determine the contribution of the dopamine transporter to the effects of this compound.Pre-treatment with a selective DAT inhibitor should reduce the dopamine-releasing effects of this compound.
Negative Controls (NET Inhibitors) Nisoxetine, ReboxetineTo assess the involvement of the norepinephrine transporter in the actions of this compound.Pre-treatment with a selective NET inhibitor should diminish the norepinephrine-releasing effects of this compound.
Vehicle Control Saline, DMSO (depending on this compound solubility)To control for any effects of the solvent used to dissolve this compound.The vehicle should not produce any significant pharmacological effects on its own.

Experimental Protocols for Validation

The following are key in vitro and in vivo experiments where the use of control compounds is essential for validating the effects of this compound.

In Vitro Neurotransmitter Release Assay

This experiment directly measures the ability of this compound to induce the release of serotonin, dopamine, and norepinephrine from isolated nerve terminals (synaptosomes) or cultured cells expressing the respective transporters.

Methodology:

  • Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) or use cells stably expressing human SERT, DAT, or NET.

  • Loading: Pre-load the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

  • Treatment: Incubate the loaded preparations with this compound at various concentrations. Include parallel incubations with positive controls (MDA, MDMA) and the vehicle.

  • Inhibition: In separate experiments, pre-incubate the preparations with selective transporter inhibitors (fluoxetine, GBR-12909, nisoxetine) before adding this compound.

  • Measurement: Quantify the amount of radiolabeled neurotransmitter released into the supernatant using liquid scintillation counting.

Data Presentation:

Compound EC₅₀ for [³H]5-HT Release (nM) EC₅₀ for [³H]DA Release (nM) EC₅₀ for [³H]NE Release (nM)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
MDMALiterature ValueLiterature ValueLiterature Value
MDALiterature ValueLiterature ValueLiterature Value
This compound + FluoxetineNo significant release--
This compound + GBR-12909-No significant release-
This compound + Nisoxetine--No significant release
VehicleNo significant releaseNo significant releaseNo significant release
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals, providing a more physiologically relevant assessment of this compound's effects.

Methodology:

  • Surgery: Implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an animal model (e.g., rat, mouse).

  • Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Administration: Administer this compound (systemically or locally via the probe). Also, test positive controls (MDA, MDMA) and the vehicle in separate groups of animals.

  • Inhibition: In another set of experiments, pre-treat animals with selective transporter inhibitors before administering this compound.

  • Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation:

Treatment Group Peak % Increase in Extracellular 5-HT Peak % Increase in Extracellular DA Peak % Increase in Extracellular NE
Vehicle~100% (baseline)~100% (baseline)~100% (baseline)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
MDMALiterature ValueLiterature ValueLiterature Value
Fluoxetine + this compoundSignificantly attenuated increase--
GBR-12909 + this compound-Significantly attenuated increase-
Nisoxetine + this compound--Significantly attenuated increase

Visualizing the Validation Strategy

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.

DiFMDA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT SERT This compound->SERT Blocks Reuptake DAT DAT This compound->DAT Blocks Reuptake NET NET This compound->NET Blocks Reuptake Serotonin Serotonin SERT->Serotonin Reverse Transport Dopamine Dopamine DAT->Dopamine Reverse Transport Norepinephrine Norepinephrine NET->Norepinephrine Reverse Transport Increased_5HT Increased Extracellular Serotonin Serotonin->Increased_5HT Increased_DA Increased Extracellular Dopamine Dopamine->Increased_DA Increased_NE Increased Extracellular Norepinephrine Norepinephrine->Increased_NE

Caption: Proposed signaling pathway of this compound at the presynaptic terminal.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_controls Control Compounds Synaptosomes Synaptosome/Cell Culture Preparation Radiolabel Radiolabeled Neurotransmitter Loading Synaptosomes->Radiolabel Treatment Treatment with this compound and Controls Radiolabel->Treatment Measurement Quantify Neurotransmitter Release Treatment->Measurement Positive Positive Controls (MDA, MDMA) Treatment->Positive Negative Negative Controls (SSRIs, DATi, NETi) Treatment->Negative Vehicle Vehicle Control Treatment->Vehicle Surgery Microdialysis Probe Implantation Baseline Baseline Sample Collection Surgery->Baseline Administration Administer this compound and Controls Baseline->Administration Analysis HPLC-ED Analysis of Dialysates Administration->Analysis Administration->Positive Administration->Negative Administration->Vehicle

Caption: Experimental workflow for validating the effects of this compound.

By employing a comprehensive set of control compounds in well-defined experimental paradigms, researchers can confidently elucidate the pharmacological profile of this compound. This rigorous approach is fundamental for determining its potential as a therapeutic agent and for understanding its mechanism of action in comparison to related compounds.

References

Comparative Analysis of DiFMDA and Other Fluorinated Amphetamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Difluoromethylenedioxyamphetamine (DiFMDA) and other fluorinated amphetamine analogs. It includes a review of their pharmacological properties, detailed experimental protocols for key assays, and a summary of available quantitative data to facilitate objective comparison.

Introduction

Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. In the context of amphetamine analogs, fluorination can influence potency, selectivity for monoamine transporters, and metabolic stability. This compound was developed as a potentially less neurotoxic alternative to 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] The rationale behind its design is that the difluoromethylenedioxy group would be more resistant to metabolic cleavage than the methylenedioxy ring of MDA and MDMA, a process believed to contribute to the formation of neurotoxic metabolites.[1] This guide compares this compound with other fluorinated amphetamine analogs, such as 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), 4-fluoroamphetamine (4-FA), and their methamphetamine counterparts (2-FMA, 3-FMA, 4-FMA), to provide a comprehensive overview for research and drug development.

Pharmacological Profile: A Comparative Overview

The primary mechanism of action of amphetamine and its analogs is the interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These drugs can act as both reuptake inhibitors and releasing agents, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin. The relative activity at these transporters determines the specific pharmacological profile of each compound, ranging from predominantly stimulant to more entactogenic effects.

While quantitative data for this compound's interaction with monoamine transporters is limited, in vitro binding studies have suggested that it possesses a SERT affinity that is intermediate between that of MDA and MDMA.[1] For other fluorinated amphetamines, more extensive data is available, allowing for a clearer comparison of their potencies at the different monoamine transporters.

Quantitative Data Summary

The following tables summarize the available in vitro data for this compound and a selection of other fluorinated and non-fluorinated amphetamine analogs. This data is essential for comparing the relative potencies and selectivities of these compounds.

Table 1: Monoamine Transporter Inhibition Constants (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference(s)
This compound Data Not AvailableData Not AvailableBetween MDA & MDMA[1]
Amphetamine ~60070-10020,000-40,000[4][5]
Methamphetamine ~60070-10020,000-40,000[4][5]
MDMA 8,2901,1902,410[4]
4-FA 7704206,800[6]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Release Potency (EC50, nM)

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available
MDMA 37677.456.6[7]
4-FA 20037730[6]

Note: Lower EC50 values indicate greater potency in inducing neurotransmitter release.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize fluorinated amphetamine analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method to determine the binding affinity (Ki) of a compound for DAT, NET, and SERT.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT are cultured to confluence.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at high speed to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopam for SERT), and varying concentrations of the test compound (e.g., this compound or other fluorinated analogs).

    • To determine non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) is added to a set of wells.

    • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow for binding equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from pre-loaded synaptosomes.

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for dopamine release) is dissected and homogenized in a sucrose buffer.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals).

    • The synaptosomal pellet is resuspended in a physiological buffer.

  • Neurotransmitter Loading:

    • Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for its uptake into the nerve terminals.

    • After loading, the synaptosomes are washed to remove excess unincorporated radiolabel.

  • Release Assay:

    • The pre-loaded synaptosomes are superfused with a physiological buffer.

    • Fractions of the superfusate are collected at regular intervals to establish a baseline of spontaneous neurotransmitter release.

    • Varying concentrations of the test compound are then added to the superfusion buffer.

    • Fractions are continuously collected to measure the amount of radiolabeled neurotransmitter released in response to the drug.

  • Data Analysis:

    • The radioactivity in each collected fraction is quantified by scintillation counting.

    • The amount of neurotransmitter release is expressed as a percentage of the total radioactivity present in the synaptosomes.

    • The EC₅₀ value, the concentration of the test compound that produces 50% of the maximal release, is determined from the dose-response curve.

In Vivo Assessment of Locomotor Activity

This behavioral assay is used to evaluate the stimulant effects of the compounds in an animal model.

  • Animals:

    • Male C57BL/6 mice are commonly used.

    • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Mice are habituated to the testing room and equipment before the experiment.

  • Apparatus:

    • Locomotor activity is measured in open-field arenas equipped with automated infrared beam-break systems to track horizontal and vertical movements.

  • Procedure:

    • Mice are placed individually into the open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes).

    • Following habituation, mice are administered the test compound (e.g., via intraperitoneal injection) at various doses or a vehicle control.

    • Locomotor activity is then recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are common parameters measured.

    • Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of the drug to the vehicle control.

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the proposed mechanism of action of amphetamine analogs at the monoamine transporter.

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Amphetamine Amphetamine Transporter Monoamine Transporter (DAT, NET, or SERT) Amphetamine->Transporter Binds & is transported VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts uptake & promotes release Monoamine Dopamine / Norepinephrine / Serotonin Monoamine->Transporter Reuptake PKC PKC Transporter->PKC Activates CaMKII CaMKII Transporter->CaMKII Activates Efflux Monoamine Efflux Transporter->Efflux Reverse Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamine Uptake PKC->Transporter Phosphorylates & promotes efflux CaMKII->Transporter Phosphorylates & promotes efflux NPS_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization Binding Receptor/Transporter Binding Assays Uptake Neurotransmitter Uptake Inhibition Assays Binding->Uptake Release Neurotransmitter Release Assays Uptake->Release Functional Cell-based Functional Assays (e.g., Calcium imaging) Release->Functional Locomotor Locomotor Activity Functional->Locomotor Promising candidates Discrimination Drug Discrimination Locomotor->Discrimination SelfAdmin Self-Administration Discrimination->SelfAdmin Microdialysis In Vivo Microdialysis SelfAdmin->Microdialysis Start NPS Identified Start->Binding

References

Assessing Cross-Reactivity in Drug Immunoassays: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in drug immunoassays is paramount for accurate and reliable screening. This guide provides a comparative assessment of fluorescent probes in standard drug immunoassays, with a focus on cross-reactivity, experimental protocols, and data interpretation.

Initially, this guide intended to assess the cross-reactivity of DiFMDA (Difluoromethylenedioxyamphetamine) in standard drug immunoassays. However, extensive research indicates that this compound is primarily investigated as a less neurotoxic analog of MDA (3,4-methylenedioxyamphetamine) and is not currently utilized as a fluorescent probe in immunoassays. Therefore, this guide will focus on a comparison of commonly employed fluorescent probes in drug screening immunoassays, with a particular emphasis on fluorescein and rhodamine derivatives used in Fluorescence Polarization Immunoassays (FPIA).

Understanding Cross-Reactivity in Fluorescent Immunoassays

Fluorescence immunoassays are a cornerstone of modern drug screening, offering high sensitivity and rapid results.[1][2] These assays rely on the principle of competitive binding between a drug in a sample and a fluorescently labeled drug analog (the tracer) for a limited number of antibody binding sites. The resulting fluorescence signal is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when a substance other than the target analyte binds to the antibody, leading to a false-positive or inaccurate result.[3] This is a critical consideration in drug screening, as structurally similar compounds, metabolites, or even unrelated drugs can interfere with the assay.[4][5][6][7]

Comparison of Fluorescent Probes

FeatureFluorescein Derivatives (e.g., Fluorescein Isothiocyanate - FITC)Rhodamine Derivatives (e.g., Tetramethylrhodamine - TMR)
Excitation Wavelength ~495 nm (blue)~550 nm (green)
Emission Wavelength ~525 nm (green)~575 nm (orange-red)
Quantum Yield HighHigh
Photostability ModerateGenerally higher than fluorescein
pH Sensitivity Fluorescence is pH-dependent (decreases in acidic conditions)Less pH-sensitive than fluorescein
Common Applications Widely used in FPIA for drugs of abuseUsed in various immunoassays, including those for proteins and drugs[][][10]
Considerations Susceptible to photobleaching; background fluorescence from biological samples can be a concern.Less spectral overlap with endogenous fluorophores in biological samples.

Experimental Protocols: Assessing Cross-Reactivity in a Fluorescence Polarization Immunoassay (FPIA)

The following is a generalized protocol for assessing the cross-reactivity of a substance in a competitive FPIA for a target drug (e.g., amphetamine).

Objective: To determine the concentration of a test compound that produces a signal equivalent to a known concentration of the target drug (cross-reactivity).

Materials:

  • Fluorescence polarization analyzer

  • Microplates (black, for fluorescence assays)

  • Pipettes and tips

  • Target drug standard

  • Fluorescein-labeled drug tracer

  • Specific antibody for the target drug

  • Assay buffer

  • Drug-free urine or serum for matrix matching

  • Test compounds for cross-reactivity analysis

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of the target drug standard and the test compounds in the appropriate matrix (e.g., drug-free urine). Prepare working solutions of the antibody and the fluorescent tracer in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, the antibody solution, and either the drug standard, test compound, or a blank sample.

  • Incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at room temperature to allow for the binding of the drug/test compound to the antibody.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Second Incubation: Incubate the plate for another defined period (e.g., 15-30 minutes) to allow the tracer to compete for binding to the antibody.

  • Measurement: Measure the fluorescence polarization of each well using a fluorescence polarization analyzer.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence polarization values against the concentration of the target drug standard.

    • Determine the concentration of each test compound that produces a fluorescence polarization signal that falls on the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Drug / Concentration of Test Compound) x 100 (Where both concentrations produce the same fluorescence polarization signal)

Visualizing the Process

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Drug Standards & Test Compounds add_sample Add Sample/Standard/ Test Compound to Plate prep_standards->add_sample prep_reagents Prepare Antibody & Fluorescent Tracer add_antibody Add Antibody prep_reagents->add_antibody incubate1 Incubate add_antibody->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate add_tracer->incubate2 measure_fp Measure Fluorescence Polarization incubate2->measure_fp calc_cr Calculate % Cross-Reactivity measure_fp->calc_cr

Caption: Workflow for assessing cross-reactivity in an FPIA.

Signaling Pathway of a Competitive Fluorescence Immunoassay

G cluster_reactants Reactants cluster_binding Competitive Binding cluster_signal Signal Detection Antibody Antibody Bound_Drug Antibody-Drug Complex (No Signal) Antibody->Bound_Drug Bound_Tracer Antibody-Tracer Complex (High Polarization Signal) Antibody->Bound_Tracer Competition Drug Drug in Sample Drug->Bound_Drug Tracer Fluorescent Tracer Tracer->Bound_Tracer Detector Fluorescence Detector Bound_Tracer->Detector

Caption: Competitive binding in a fluorescence immunoassay.

Conclusion

While this compound does not appear to be a relevant compound for this comparison, the principles of assessing cross-reactivity in fluorescence immunoassays remain critical. The choice of fluorescent probe, antibody specificity, and assay design all play a significant role in the accuracy of drug screening results. By understanding the potential for cross-reactivity and employing rigorous validation protocols, researchers can ensure the reliability of their immunoassay data. Future research directly comparing the cross-reactivity profiles of different fluorescent probes in standardized drug immunoassays would be highly beneficial to the scientific community.

References

Unveiling the Action of DiFMDA: A Comparative Guide to Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mechanism of action of Difluoromethylenedioxyamphetamine (DiFMDA) by employing selective receptor antagonists. Leveraging established methodologies from studies of the structurally similar compound 3,4-methylenedioxymethamphetamine (MDMA), this document outlines experimental strategies, presents comparative data, and offers detailed protocols to elucidate the pharmacological profile of this compound.

This compound, a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA), was developed as a potentially safer alternative to MDMA. While initial research suggests an affinity for the serotonin transporter (SERT), a thorough understanding of its full mechanism of action remains to be elucidated. This guide proposes a systematic approach to characterize this compound's interaction with key neurochemical targets, drawing parallels with the well-documented pharmacology of MDMA.

Probing the Monoaminergic System: A Comparative Analysis

The primary mechanism of action for MDMA involves the release of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—through interaction with their respective transporters (SERT, DAT, and NET). Additionally, MDMA exhibits direct agonist activity at certain serotonin receptors, notably the 5-HT2A receptor. To investigate if this compound shares this pharmacological signature, a series of experiments utilizing selective antagonists is proposed.

Below is a comparative summary of the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of selective antagonists for key monoaminergic targets, alongside data for MDMA and its recently developed bioisosteric analogs (ODMA, TDMA, and SeDMA), which serve as relevant comparators.

Table 1: Comparative Antagonist Affinities at Monoamine Transporters

AntagonistTargetKi / IC50 (nM)CompoundKi / IC50 (nM)
CitalopramSERT1.8MDMA390
ReboxetineNET1.1ODMA450
GBR 12909DAT5.0TDMA510
SeDMA620

Table 2: Comparative Antagonist Affinities at Serotonin Receptors

AntagonistTargetKi / IC50 (nM)CompoundEC50 (nM)
Ketanserin5-HT2A2.5MDMA1,200
MDL 1009075-HT2A0.3ODMA>10,000
TDMA>10,000
SeDMA>10,000

Note: Data for MDMA and its bioisosteres are compiled from in vitro studies.[1][2][3][4][5][6][7] The yet-to-be-determined values for this compound would be benchmarked against this existing data.

Experimental Strategies for Mechanism Confirmation

To confirm this compound's mechanism of action, a multi-pronged approach employing both in vitro and in vivo models is recommended. The following experimental protocols are based on established methods used to characterize MDMA and its analogs.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound for SERT, DAT, NET, and 5-HT2A receptors.

  • Protocol:

    • Prepare membrane homogenates from cells expressing the target human recombinant transporter or receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • Measure the displacement of the radioligand to calculate the inhibitory constant (Ki) of this compound for each target.

2. Neurotransmitter Release Assays:

  • Objective: To assess the ability of this compound to induce the release of serotonin and dopamine.

  • Protocol:

    • Use synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

    • Expose the synaptosomes to varying concentrations of this compound.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant.

    • To confirm the role of transporters, pre-treat a subset of synaptosomes with selective transporter inhibitors (e.g., citalopram for SERT, GBR 12909 for DAT) before adding this compound and measure the attenuation of release.

In Vivo Studies

1. Microdialysis:

  • Objective: To measure the effect of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in the brain of awake, freely moving animals (e.g., rats).

  • Protocol:

    • Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens or prefrontal cortex).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Administer this compound (systemically or directly into the brain region via the probe).

    • Analyze the dialysate samples using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

    • To confirm the mechanism, pre-treat animals with selective antagonists (e.g., citalopram, reboxetine, or GBR 12909) before this compound administration and measure the blunting of the expected neurotransmitter increase.[8]

2. Behavioral Pharmacology:

  • Objective: To assess the behavioral effects of this compound and determine the contribution of specific receptors and transporters using selective antagonists.

  • Locomotor Activity:

    • Protocol: Place rats in an open-field arena and measure their locomotor activity (distance traveled, rearing, etc.) using automated tracking software. Administer this compound and observe changes in activity. To determine the underlying mechanism, pre-treat animals with selective antagonists (e.g., ketanserin for 5-HT2A, haloperidol for D2 receptors) and assess the attenuation of this compound-induced hyperlocomotion.[9][10]

  • Drug Discrimination:

    • Protocol: Train animals to discriminate between the subjective effects of a known drug (e.g., MDMA or a stimulant like amphetamine) and saline by reinforcing lever presses on one of two levers. Once trained, administer this compound and observe which lever the animal presses, indicating whether it perceives the subjective effects of this compound as similar to the training drug. To identify the receptors mediating these subjective effects, pre-treat with selective antagonists before administering this compound and observe a blockade of the drug-appropriate lever pressing.

Visualizing the Pathways and Processes

To aid in the conceptualization of these experiments, the following diagrams illustrate the proposed signaling pathway of this compound (based on the MDMA model) and the experimental workflow for confirming its mechanism of action.

DiFMDA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks reuptake & reverses transport DAT DAT This compound->DAT Blocks reuptake & reverses transport NET NET This compound->NET Blocks reuptake & reverses transport VMAT2 VMAT2 This compound->VMAT2 Inhibits uptake Serotonin_synapse 5-HT SERT->Serotonin_synapse Release Dopamine_synapse DA DAT->Dopamine_synapse Release Norepinephrine_synapse NE NET->Norepinephrine_synapse Release Serotonin_vesicle 5-HT Vesicle VMAT2->Serotonin_vesicle Dopamine_vesicle DA Vesicle VMAT2->Dopamine_vesicle Norepinephrine_vesicle NE Vesicle VMAT2->Norepinephrine_vesicle Serotonin_cyto Cytosolic 5-HT Serotonin_vesicle->Serotonin_cyto Increased cytosolic concentration Dopamine_cyto Cytosolic DA Dopamine_vesicle->Dopamine_cyto Increased cytosolic concentration Norepinephrine_cyto Cytosolic NE Norepinephrine_vesicle->Norepinephrine_cyto Increased cytosolic concentration Serotonin_cyto->SERT Dopamine_cyto->DAT Norepinephrine_cyto->NET HT2A 5-HT2A Receptor Serotonin_synapse->HT2A DA_Receptor Dopamine Receptor Dopamine_synapse->DA_Receptor NE_Receptor Norepinephrine Receptor Norepinephrine_synapse->NE_Receptor Postsynaptic_effect Postsynaptic Effects HT2A->Postsynaptic_effect DA_Receptor->Postsynaptic_effect NE_Receptor->Postsynaptic_effect

Caption: Proposed signaling pathway of this compound based on the mechanism of MDMA.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Confirmation cluster_comparison Comparative Analysis Binding Radioligand Binding Assays (SERT, DAT, NET, 5-HT2A) Ki_EC50 Determine Ki and EC50 values Binding->Ki_EC50 Release Neurotransmitter Release Assays (Serotonin, Dopamine) Antagonist_vitro Pre-treatment with Selective Antagonists Release->Antagonist_vitro Antagonist_vitro->Ki_EC50 Microdialysis Microdialysis (Neurotransmitter Levels) Ki_EC50->Microdialysis Inform in vivo study design Behavior Behavioral Assays (Locomotion, Drug Discrimination) Ki_EC50->Behavior Antagonist_vivo Pre-treatment with Selective Antagonists Microdialysis->Antagonist_vivo Behavior->Antagonist_vivo Mechanism_confirmation Confirm Mechanism of Action Antagonist_vivo->Mechanism_confirmation Compare_MDMA Compare data with MDMA Mechanism_confirmation->Compare_MDMA Compare_analogs Compare data with other analogs (ODMA, TDMA, SeDMA) Mechanism_confirmation->Compare_analogs Pharmacological_profile Establish Pharmacological Profile of this compound Compare_MDMA->Pharmacological_profile Compare_analogs->Pharmacological_profile

Caption: Experimental workflow for confirming this compound's mechanism of action.

Conclusion

By systematically applying the principles and protocols outlined in this guide, researchers can effectively dissect the mechanism of action of this compound. The comparative data from MDMA and its newer analogs provide a valuable benchmark for interpreting the experimental outcomes. This structured approach, combining in vitro and in vivo techniques with the strategic use of selective receptor antagonists, will be instrumental in characterizing the pharmacological profile of this compound and assessing its potential as a novel therapeutic agent.

References

In Vitro Comparison of DiFMDA with Other Serotonergic Releasing Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Difluoromethylenedioxyamphetamine (DiFMDA) with established serotonergic releasing agents, namely 3,4-methylenedioxymethamphetamine (MDMA), p-chloroamphetamine (PCA), and fenfluramine. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in serotonergic drug research.

Executive Summary

This compound was developed as a potential non-neurotoxic analog of MDMA, with in vitro studies suggesting a serotonin transporter (SERT) affinity intermediate to that of MDA and MDMA[1]. This guide compiles available in vitro data to contextualize the pharmacological profile of this compound alongside well-characterized serotonergic releasing agents. While quantitative data for this compound remains limited in publicly accessible literature, this comparison leverages extensive data on MDMA, PCA, and fenfluramine to provide a valuable reference for researchers. The data presented herein focuses on binding affinities (Ki) and functional potencies (EC50) at monoamine transporters, critical parameters for understanding the selectivity and mechanism of action of these compounds.

Data Presentation: Comparative In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and releasing potencies of this compound, MDMA, PCA, and fenfluramine at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. It is important to note that direct comparative studies including all four compounds are scarce; therefore, the data has been aggregated from multiple sources. Variations in experimental conditions (e.g., tissue preparation, radioligand used) can influence absolute values, and thus, these tables should be interpreted as a comparative overview rather than a direct head-to-head comparison from a single study.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)DAT/SERT Selectivity Ratio
This compound Between MDA and MDMA (Qualitative)[1]Not AvailableNot AvailableNot Available
MDMA 2410[2]8290[2]1190[2]3.44
p-Chloroamphetamine (PCA) 4.83600320750
Fenfluramine ~50-70 (EC50 for release)Inactive up to 10,000Not Available>142

Note: A lower Ki value indicates higher binding affinity. The DAT/SERT selectivity ratio is calculated as (Ki DAT) / (Ki SERT). A lower ratio suggests higher selectivity for SERT.

Table 2: Monoamine Release Potency (EC50, nM)

CompoundSerotonin Release (EC50, nM)Dopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)
This compound Not AvailableNot AvailableNot Available
MDMA 11003200640
p-Chloroamphetamine (PCA) 28.342.2 - 68.523.5 - 26.2
Fenfluramine 50 - 70Inactive up to 10,000Not Available

Note: A lower EC50 value indicates higher potency in inducing monoamine release.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental paradigms: radioligand binding assays and monoamine release assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific transporter (SERT, DAT, or NET).

General Protocol:

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat striatum or whole brain) or from cells engineered to express a high density of a specific human monoamine transporter (e.g., HEK293 cells). The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Incubation: A constant concentration of a radiolabeled ligand known to bind with high affinity to the target transporter (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, MDMA) are added to the incubation mixture to compete with the radioligand for binding to the transporter.

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Monoamine Release Assays

Objective: To measure the potency (EC50) and efficacy (Emax) of a compound to induce the release of a specific monoamine from cells or synaptosomes.

General Protocol:

  • Preparation of Synaptosomes or Cells: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions rich in the monoamine of interest. Alternatively, cell lines (e.g., HEK293) stably expressing the desired monoamine transporter are used.

  • Preloading with Radiolabeled Monoamine: The synaptosomes or cells are incubated with a radiolabeled monoamine (e.g., [3H]serotonin, [3H]dopamine). The monoamine is taken up into the cells via the transporter and stored.

  • Superfusion or Static Release:

    • Superfusion: The preloaded preparations are placed in a superfusion chamber and continuously washed with a physiological buffer. After establishing a stable baseline of spontaneous release, the test compound is added to the superfusion buffer at various concentrations. Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured.

    • Static Release: The preloaded preparations are incubated with different concentrations of the test compound for a fixed period. The incubation is then terminated, and the amount of radioactivity released into the buffer is measured.

  • Data Analysis: The amount of monoamine released by the test compound is calculated as a percentage of the total amount of monoamine initially present in the cells. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal release) and the Emax (the maximum release effect).

Mandatory Visualizations

Signaling Pathway of Serotonergic Releasing Agents

Caption: Mechanism of action for a typical serotonergic releasing agent.

Experimental Workflow for In Vitro Serotonin Release Assay

Serotonin_Release_Workflow start Start prep Prepare Synaptosomes or Transfected Cells start->prep preload Preload with [3H]Serotonin prep->preload wash Wash to Remove Excess [3H]Serotonin preload->wash superfusion Place in Superfusion Chamber wash->superfusion baseline Establish Stable Baseline Release superfusion->baseline add_drug Add Test Compound (e.g., this compound) baseline->add_drug collect Collect Superfusate Fractions add_drug->collect quantify Quantify Radioactivity in Fractions collect->quantify analyze Analyze Data (Calculate EC50, Emax) quantify->analyze end End analyze->end

Caption: A typical superfusion-based in vitro serotonin release assay workflow.

Logical Relationship of this compound's Selectivity Profile

DiFMDA_Selectivity cluster_transporters Monoamine Transporters cluster_effects Potential Downstream Effects This compound This compound SERT SERT (Serotonin Transporter) This compound->SERT High Affinity (Qualitative) DAT DAT (Dopamine Transporter) This compound->DAT Unknown Affinity NET NET (Norepinephrine Transporter) This compound->NET Unknown Affinity Therapeutic Therapeutic Effects (e.g., Empathogenic) SERT->Therapeutic Primary Mediator Abuse Abuse Liability DAT->Abuse Major Contributor SideEffects Cardiovascular Side Effects NET->SideEffects Contributes to

Caption: Hypothesized selectivity profile of this compound and its potential implications.

References

Benchmarking the Metabolic Stability of DiFMDA Against Known Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Difluoromethylenedioxyamphetamine (DiFMDA) and other known psychoactive compounds. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). It was synthesized with the hypothesis that the difluorinated methylenedioxy ring would be more resistant to metabolic cleavage, a key step in the metabolism of MDMA that is believed to contribute to the formation of neurotoxic metabolites. This guide reviews the available data on the metabolic stability of this compound in comparison to established psychoactive compounds.

Comparative Metabolic Stability Data

While direct, quantitative in-vitro metabolic stability data for this compound is not extensively available in publicly accessible literature, the foundational principle of its design suggests enhanced stability. Fluorination at the methylenedioxy bridge is intended to prevent the characteristic metabolic scission observed in compounds like MDMA. This metabolic route in MDMA leads to the opening of the methylenedioxy ring, a critical step for the formation of potentially neurotoxic metabolites. The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes.

For comparative purposes, the following table summarizes in vitro metabolic stability data for several well-known psychoactive compounds, as determined by human liver microsome (HLM) assays. This data provides a benchmark against which the anticipated stability of this compound can be considered.

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, μL/min/mg protein)Primary Metabolizing CYP Enzymes
This compound Data not availableData not availableExpected to be more resistant to CYP-mediated metabolism
MDMA 26.851.7CYP2D6, CYP3A4, CYP1A2
MDEA 33.241.7CYP2D6
MDA 41.233.6CYP2D6
Amphetamine > 120< 11.5CYP2D6

Note: The data presented is compiled from various sources and should be considered as representative values. Experimental conditions can influence these results.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Dilute the human liver microsomes to the desired concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow: In Vitro Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Test Compound - Microsomes - NADPH System mix Mix Microsomes and Test Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points terminate Terminate Reaction with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Workflow for In Vitro Microsomal Stability Assay
Signaling Pathway: Serotonin Transporter (SERT)

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release SERT SERT Serotonin_cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Psychoactive_Effect Psychoactive Effect Signaling->Psychoactive_Effect This compound This compound This compound->SERT Inhibition

Simplified Serotonin Transporter (SERT) Signaling Pathway

Spectroscopic Validation of DiFMDA: A Comparative Guide to Purity and Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of spectroscopic methods for the validation of the purity and structure of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine (DiFMDA). This compound, a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA), was developed as a potential non-neurotoxic alternative to entactogenic drugs.[1] Ensuring the chemical integrity of this compound is paramount for research and potential therapeutic applications. This document outlines and compares key spectroscopic techniques, offering detailed experimental protocols and data presentation to aid in the rigorous quality control of this compound.

Introduction to Spectroscopic Analysis for Small Molecule Validation

The confirmation of a small molecule's identity and the quantification of its purity are critical steps in chemical synthesis and drug development. Spectroscopic techniques are indispensable tools in this process, providing detailed information about a molecule's structure, functional groups, and the presence of any impurities. For a novel compound like this compound, a multi-technique approach is essential for unambiguous characterization. The primary methods employed for such validation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Spectroscopic Methods

Each spectroscopic technique offers unique advantages in the analysis of this compound. The choice of method, or combination of methods, will depend on the specific analytical goal, whether it is initial structural confirmation, routine purity assessment, or in-depth impurity profiling.

Spectroscopic Method Information Provided Strengths Limitations Typical Application for this compound
¹H and ¹³C NMR Detailed structural information, including connectivity of atoms and stereochemistry. Quantitative analysis of purity (qNMR).- Unambiguous structure elucidation- Non-destructive- Quantitative capability- Relatively low sensitivity- Can be complex to interpret for complex molecules- Primary structural confirmation- Identification of major impurities- Quantitative purity assessment
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- High sensitivity- Can be coupled with chromatographic techniques (LC-MS, GC-MS) for complex mixture analysis- Isomeric differentiation can be challenging- Fragmentation may not always provide complete structural information- Molecular weight confirmation- Identification of trace impurities- Analysis of synthesis byproducts
HPLC-UV/PDA Separation and quantification of components in a mixture based on their polarity and UV absorbance.- High-resolution separation- Excellent for purity determination- Well-established and robust- Requires a chromophore for UV detection- Does not provide structural information on its own- Routine purity analysis- Quantification of this compound in a sample- Monitoring reaction progress
FTIR Spectroscopy Presence of specific functional groups.- Fast and simple- Provides a unique "fingerprint" for a molecule- Limited structural information- Not suitable for complex mixture analysis without hyphenation- Confirmation of functional groups- Raw material identification- Comparison to a reference standard

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of amphetamine-type substances and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Objective: To confirm the chemical structure of this compound and determine its purity using a quantitative internal standard method.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the tube and vortex until the sample and internal standard are fully dissolved.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T1, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals for both this compound and the internal standard in the ¹H NMR spectrum.

  • Calculate the purity of the this compound sample based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Objective: To separate this compound from potential impurities and confirm its molecular weight.

Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium formate (for mobile phase modification)

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Set up the HPLC system with a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Set a gradient elution program, for example: 0-1 min 5% B, 1-5 min from 5% to 95% B, 5-7 min 95% B, 7-7.1 min from 95% to 5% B, 7.1-10 min 5% B.

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode, scanning a mass range that includes the expected molecular weight of this compound (215.20 g/mol ).

  • Inject the sample and acquire the data.

  • Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Examine the mass spectrum of the main peak to confirm the molecular weight of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Objective: To identify volatile and semi-volatile impurities in the this compound sample.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, ethyl acetate)

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride - TFAA)

Procedure:

  • Prepare a solution of the this compound sample in a suitable solvent at approximately 1 mg/mL.

  • (Optional) For derivatization, evaporate a portion of the sample solution to dryness under a stream of nitrogen and add the derivatizing agent. Heat as required to complete the reaction.

  • Inject the sample (derivatized or underivatized) into the GC-MS.

  • Use a non-polar capillary column (e.g., DB-5ms).

  • Set the oven temperature program, for example: initial temperature of 100°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Set the mass spectrometer to scan a suitable mass range (e.g., 40-500 amu).

  • Analyze the resulting chromatogram to separate this compound from any impurities.

  • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Objective: To confirm the presence of key functional groups in the this compound structure.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample (solid)

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in this compound (e.g., N-H stretch, C-H stretch, aromatic C=C stretch, C-F stretch, and C-O stretch).

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized compound like this compound.

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis & Initial Characterization cluster_structural_elucidation Structural Elucidation cluster_purity_assessment Purity Assessment cluster_final Final Validation Synthesis This compound Synthesis Crude_Purification Crude Purification Synthesis->Crude_Purification Initial_TLC Initial TLC Analysis Crude_Purification->Initial_TLC HPLC HPLC-UV/PDA Crude_Purification->HPLC Purity Check GC_MS_Impurity GC-MS Impurity Profiling Crude_Purification->GC_MS_Impurity Volatile Impurities NMR 1H & 13C NMR Spectroscopy Initial_TLC->NMR Primary Structure MS Mass Spectrometry (LC-MS or GC-MS) Initial_TLC->MS Molecular Weight FTIR FTIR Spectroscopy Initial_TLC->FTIR Functional Groups qNMR Quantitative NMR (qNMR) NMR->qNMR Quantitative Purity Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis GC_MS_Impurity->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The validation of this compound's purity and structure requires a multi-faceted approach utilizing a combination of spectroscopic techniques. NMR spectroscopy is unparalleled for definitive structural elucidation, while chromatographic methods coupled with mass spectrometry are essential for sensitive impurity detection and quantification. FTIR provides rapid confirmation of functional groups. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the quality of their this compound samples, ensuring the reliability and reproducibility of their scientific investigations.

References

Safety Operating Guide

Navigating the Disposal of DiFMDA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists working with DiFMDA (Difluoromethylenedioxyamphetamine), a derivative of 3,4-methylenedioxyamphetamine (MDA), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific disposal protocols for this compound are not extensively documented due to its status as a research chemical, a comprehensive approach based on its known hazards and general guidelines for chemical waste provides a clear path forward.[2]

Understanding the Hazard Profile of this compound

This compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[2] It may also lead to respiratory irritation, drowsiness, or dizziness.[2] These potential health effects underscore the importance of handling this compound with appropriate personal protective equipment (PPE) and adhering to strict safety protocols.

Summary of this compound Hazard Information:

Hazard StatementPrecautionary Measures
Harmful if swallowed (H302)Wash hands thoroughly after handling.[2]
Causes skin irritation (H315)Wear protective gloves and clothing.[2]
Causes serious eye irritation (H319)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2]
Harmful if inhaled (H332)Use only outdoors or in a well-ventilated area.
May cause respiratory irritation (H335)Avoid breathing dust/fumes/gas/mist/vapors/spray.
May cause drowsiness or dizziness (H336)If inhaled, move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound, drawing from general best practices for chemical and fluorescent dye disposal.

Experimental Protocol: this compound Waste Management

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[3]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[3]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[3]

    • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Difluoromethylenedioxyamphetamine (this compound)," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[4] Always follow local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this compound down the drain or in regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DiFMDA_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_spill Spill Response cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill storage Store Waste in Designated Secure Area solid_waste->storage liquid_waste->storage contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material as Solid Hazardous Waste contain_spill->collect_spill collect_spill->solid_waste disposal Arrange for Disposal via Institutional EHS or Licensed Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.